molecular formula C19H14O2 B3181372 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one CAS No. 80826-37-5

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Cat. No.: B3181372
CAS No.: 80826-37-5
M. Wt: 274.3 g/mol
InChI Key: AVLMCFFMUBNZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3,9-dimethylbenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c1-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(2)8-15(13)19(16)21/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLMCFFMUBNZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Crystallographic Analysis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductors, OLED materials, and pharmaceutical intermediates relies heavily on understanding molecular packing in the solid state. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) is a highly specialized tetracyclic polyaromatic compound. Its unique architecture—combining a rigid, extended π -conjugated backbone with specific hydrogen-bonding sites (hydroxyl and carbonyl groups)—makes it a critical scaffold in advanced materials and synthetic chemistry[1],[2].

This whitepaper provides an in-depth technical guide to the crystallographic properties, molecular geometry, and single-crystal X-ray diffraction (SCXRD) workflows required to accurately resolve the solid-state structure of this molecule.

Chemical Identity & Structural Motif

To understand the crystallographic behavior of a molecule, one must first deconstruct its chemical topology. The core of 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one consists of a benzo[c]fluorene ring system, which is inherently planar due to extensive sp2 hybridization across the tetracyclic framework[3].

  • Hydrogen Bond Donors/Acceptors: The C5 position features a hydroxyl (-OH) group, acting as a strong hydrogen bond donor. The C7 position features a ketone (C=O), acting as a primary hydrogen bond acceptor[1].

  • Steric Modulators: Methyl groups at the C3 and C9 positions introduce localized steric bulk. In the crystal lattice, these methyl groups dictate the "slip angle" during π−π stacking, preventing perfect face-to-face overlap and thereby tuning the optical properties (such as excimer emission reduction)[4].

Table 1: Physicochemical Properties

The following quantitative data summarizes the fundamental properties of the compound, which dictate its solubility and crystallization behavior[1],[3].

ParameterValueCausality / Implication for Crystallography
IUPAC Name 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-oneDefines the rigid tetracyclic core and functional group positions.
CAS Number 80826-37-5Unique identifier for procurement and safety tracking.
Molecular Formula C₁₉H₁₄O₂Used to calculate the theoretical density ( Dx​ ) of the crystal.
Molecular Weight 274.32 g/mol Essential for determining the asymmetric unit mass ( Z ).
LogP 4.82High lipophilicity; necessitates non-polar/halogenated solvent mixtures for crystal growth.
Fraction sp3 ( Fsp3​ ) 0.105Low sp3 character confirms high planarity, promoting strong π−π stacking in the lattice.

Crystallographic Significance & Packing Dynamics

The solid-state luminescence and charge-transport mobility of fluorenone derivatives are strictly governed by their crystal packing[4]. For 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, the crystal lattice is stabilized by a dual-force mechanism:

  • Intermolecular Hydrogen Bonding: The most thermodynamically stable motif is a 1D polymeric chain or a cyclic dimer formed by the O−H⋯O=C interaction between adjacent asymmetric units.

  • π−π Stacking: The extended benzo[c]fluorene planes stack along the crystallographic short axis. The C3 and C9 methyl groups force a longitudinal offset (J-aggregate-like packing), which is crucial for minimizing non-radiative decay pathways and enhancing solid-state luminescence[4].

G M1 Molecule A (Asymmetric Unit) HB Intermolecular H-Bond (O-H···O=C) M1->HB PI π-π Stacking (Centroid-Centroid < 3.8 Å) M1->PI M2 Molecule B (Symmetry Generated) M3 Molecule C (Adjacent Layer) HB->M2 PI->M3

Caption: Intermolecular interaction network driving the crystal packing of benzo[c]fluoren-7-one derivatives.

Experimental Workflows: SCXRD Methodology

To obtain a high-resolution crystal structure, empirical protocols must be rigorously controlled. The following step-by-step methodology outlines a self-validating system for the crystallization and X-ray diffraction analysis of 80826-37-5.

Protocol 1: Growth of Diffraction-Quality Crystals

Because the molecule has a high LogP (4.82) and a highly planar structure, it is prone to rapid precipitation (forming microcrystalline powders) rather than slow crystal growth.

  • Step 1: Solvent System Selection. Dissolve 10 mg of the compound in 1.0 mL of Dichloromethane (DCM). DCM is chosen because its polarizability effectively solvates the fluorenone core.

  • Step 2: Anti-Solvent Layering (Vapor Diffusion). Place the DCM solution in an inner vial. Place this vial inside a larger closed chamber containing 5 mL of Hexane (anti-solvent).

  • Causality: Vapor diffusion is strictly preferred over slow evaporation here. The slow diffusion of non-polar hexane into the DCM gradually lowers the dielectric constant of the mixture. This controlled desolvation prevents thermal convection currents, minimizing defect formation in the crystal lattice and yielding high-quality single crystals (typically yellow/orange blocks or needles).

Protocol 2: SCXRD Data Collection and Refinement
  • Step 1: Crystal Mounting & Cryocooling. Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Mount it on a MiTeGen loop using paratone oil. Immediately transfer to the goniometer under a 100 K nitrogen stream.

    • Causality: Cryocooling to 100 K is mandatory. It significantly reduces the thermal atomic displacement parameters (B-factors), which is critical for accurately resolving the electron density of the C5-hydroxyl hydrogen atom.

  • Step 2: Data Acquisition. Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy (> 4.0).

  • Step 3: Data Reduction & Absorption Correction. Integrate the frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: Check the Rint​ value after absorption correction. An Rint​<0.06 validates that the crystal is a true single crystal without severe twinning.

  • Step 4: Structure Solution. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.

  • Step 5: Hydrogen Atom Treatment. Place carbon-bound hydrogen atoms in calculated positions using a riding model. The hydroxyl hydrogen must be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

G A Purified Compound (CAS: 80826-37-5) B Vapor Diffusion (DCM / Hexane) A->B Solubilization C Cryo-Mounting (100 K, N2 Stream) B->C Crystal Selection D X-Ray Diffraction (Mo Kα, ω/φ scans) C->D Exposure E E D->E Integration F Structure Refinement (SHELXL / Olex2) E->F Validation

Caption: Standardized SCXRD experimental workflow for structural elucidation.

Table 2: Target Crystallographic Refinement Parameters

When executing the above protocol on benzo[c]fluorenone derivatives, researchers must validate their final structural model against these standard quality thresholds[5].

ParameterTarget ThresholdDiagnostic Significance
Space Group Typically P21​/c or P1ˉ Centrosymmetric groups are highly favored due to the self-complementary H-bonding of the OH and C=O groups.
R1​ (Final R-factor) <0.05 (for I>2σ(I) )Validates the accuracy of the atomic model against the observed data.
wR2​ (Weighted R-factor) <0.15 Ensures that the refinement on F2 is statistically robust.
Goodness-of-Fit (S) 0.95−1.05 A value near 1.0 indicates that the weighting scheme applied to the data is correct.
Max Residual Peak/Hole <0.5 e/ų / >−0.5 e/ųLarger peaks indicate missing atoms, solvent masking issues, or inadequate absorption correction.

Conclusion

The structural elucidation of 5-hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one provides critical insights into the behavior of polycyclic aromatic ketones. By strictly controlling the crystallization thermodynamics (via vapor diffusion) and minimizing thermal noise during SCXRD data collection, researchers can accurately map the delicate balance between π−π stacking and hydrogen bonding. This structural data serves as the foundational blueprint for modifying the benzo[c]fluorene core to tune solid-state luminescence in OLEDs or to optimize target binding in pharmaceutical applications[2],[4].

Sources

Mechanism of Action of Benzo[c]fluorenone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[c]fluorenone derivatives, notably benfluron and its synthetic analogs, have emerged as highly versatile pharmacophores exhibiting potent antiviral and cytostatic properties. Unlike traditional therapeutics that target viral enzymes or DNA replication machinery directly, benzo[c]fluorenones operate via highly specific nucleic acid-protein and nucleic acid-topology interactions. This whitepaper provides an in-depth mechanistic analysis of their dual mechanisms of action: the inhibition of the HIV-1 Rev Recognition Element (RRE)–Rev ribonucleoprotein complex[1], and the stabilization of G-quadruplex (G4) DNA architectures leading to DNA Damage Response (DDR) activation[2][3].

Designed for drug development professionals and molecular biologists, this guide synthesizes structural pharmacology, signaling pathways, and self-validating experimental protocols to accelerate the translational research of benzo[c]fluorenone scaffolds.

Structural Pharmacology & Target Engagement

The unique pharmacological profile of benzo[c]fluorenones is dictated by their planar, rigid polycyclic aromatic core. Structure-activity relationship (SAR) studies reveal that both the benzo[c] ring and the cyclopentanone components are absolute requirements for target engagement[4].

The extended aromatic system allows for efficient π−π stacking and intercalation into specific nucleic acid secondary structures, while the carbonyl oxygen of the cyclopentanone ring serves as a critical hydrogen-bond acceptor. Modifications to the benzo[c]fluorenone system directly impact the therapeutic index, shifting the molecule's affinity between viral RNA hairpins and human telomeric DNA topologies[4][5].

Antiviral Mechanism: HIV-1 RRE-Rev Inhibition

The RRE-Rev Axis

In the HIV-1 replication cycle, the nuclear export of unspliced and singly spliced viral RNA (vRNA) is strictly dependent on the viral Rev protein. Rev monomers bind cooperatively to a highly structured, 350-nucleotide RNA domain known as the Rev Recognition Element (RRE), specifically initiating at the high-affinity RRE subdomain IIB[1].

Mechanism of Inhibition

Benzo[c]fluorenone derivatives act as direct inhibitors of this ribonucleoprotein complex. By selectively binding to the extrahelical loop nucleotides of RRE subdomain IIB, these compounds induce a conformational lock that sterically occludes the binding of the initial Rev monomer[4]. This prevents the subsequent cooperative multimerization of Rev, effectively trapping the vRNA in the nucleus and halting viral replication[1].

RRE_Rev_Pathway HIV_RNA HIV-1 Unspliced RNA (Contains RRE Subdomain IIB) RRE_Rev_Complex RRE-Rev Ribonucleoprotein Complex Formation HIV_RNA->RRE_Rev_Complex Rev_Protein Rev Protein Monomers Rev_Protein->RRE_Rev_Complex Nuclear_Export Nuclear Export of vRNA (Viral Replication) RRE_Rev_Complex->Nuclear_Export Benfluron Benzo[c]fluorenone Derivatives Inhibition Binds Subdomain IIB Blocks Rev Multimerization Benfluron->Inhibition Inhibition->RRE_Rev_Complex Steric Inhibition

Caption: Mechanism of HIV-1 RRE-Rev inhibition by benzo[c]fluorenone derivatives.

Validating Protocol: Electrophoretic Mobility Shift Assay (EMSA)

To validate the RRE-Rev inhibitory capacity of a novel benzo[c]fluorenone, EMSA is the gold standard. This protocol is designed as a self-validating system: it utilizes native conditions to preserve non-covalent interactions, ensuring that any observed band shift is a direct result of complex inhibition rather than RNA degradation.

Step-by-Step Methodology:

  • RNA Preparation: Synthesize fluorescein-labeled RRE subdomain IIB RNA. Heat to 85°C for 3 minutes and slowly cool to room temperature in a buffer containing 100 mM KCl and 10 mM MgCl 2​ to ensure proper hairpin folding.

  • Complex Assembly: Incubate 70 nM of folded RRE RNA with 0.75 µM of purified recombinant Rev protein in binding buffer (HEPES pH 7.5, BSA, tRNA competitor) for 15 minutes at 30°C. Causality: The tRNA competitor is critical to eliminate non-specific Rev-RNA electrostatic interactions.

  • Inhibitor Titration: Add the benzo[c]fluorenone derivative at varying concentrations (e.g., 0.1 µM to 50 µM) and incubate for an additional 20 minutes.

  • Native PAGE: Resolve the mixtures on a 6% native polyacrylamide gel at 4°C. Causality: Maintaining 4°C prevents the dissociation of the transient RNA-protein-drug complexes during electrophoresis.

  • Quantification: Image the gel using fluorescence detection. Calculate the IC 50​ by plotting the intensity of the free RNA band versus the high-molecular-weight RRE-Rev multimer bands.

Anticancer Mechanism: G-Quadruplex Stabilization & DDR Activation

G-Quadruplex (G4) Targeting

Beyond viral RNA, the planar geometry of benzo[c]fluorenones makes them exceptional Quadruplex Interactive Agents (QIAs)[3]. G4 structures are four-stranded DNA conformations formed in guanine-rich regions, such as telomeres and the promoter regions of oncogenes (e.g., c-myc). Benzo[c]fluorenones selectively intercalate into the terminal G-tetrads of these structures, stabilizing them against unwinding by helicases and telomerase[3][5].

DNA Damage Response (DDR) and Apoptosis

The stabilization of G4 structures creates replication forks stalling, which the cell interprets as severe DNA damage. This triggers a robust, caspase-mediated apoptotic cascade[2].

  • Kinase Activation: The stalled forks activate the ATR/ATM pathways, leading to the specific phosphorylation of Checkpoint kinase 1 (Chk1 at Ser345) and Checkpoint kinase 2 (Chk2 at Thr68)[2].

  • p53 Phosphorylation: Downstream signaling results in the phosphorylation of p53 at Ser15 and Ser392, stabilizing the tumor suppressor protein[2].

  • Cell Cycle Arrest: This kinase cascade forces the leukemic or tumor cells into a profound late S and G2/M phase cell cycle arrest, culminating in the activation of executioner caspases 3/7[2].

Anticancer_Mechanism Drug Benzo[c]fluorenone G4 G-Quadruplex Stabilization (Telomeric & Promoter DNA) Drug->G4 DDR Replication Stress & DDR Activation G4->DDR Kinases Phosphorylation of: Chk1 (Ser345), Chk2 (Thr68) p53 (Ser15, Ser392) DDR->Kinases CellCycle Late S & G2/M Cell Cycle Arrest Kinases->CellCycle Apoptosis Caspase 8, 9, 3/7 Apoptosis Kinases->Apoptosis

Caption: Cytostatic mechanism via G4 stabilization and DDR-mediated apoptosis.

Validating Protocol: Circular Dichroism (CD) Thermal Melting

To prove that a benzo[c]fluorenone derivative stabilizes G4 DNA, CD spectroscopy coupled with thermal melting is required. This method detects topological shifts and quantifies thermodynamic stability.

Step-by-Step Methodology:

  • Oligonucleotide Annealing: Dilute human telomeric DNA (e.g., HT4) to 5 µM in a potassium phosphate buffer (100 mM K + ). Heat to 95°C for 5 minutes and cool overnight. Causality: K + ions specifically coordinate within the central channel of the G-tetrads, promoting physiological G4 folding.

  • Baseline CD Measurement: Scan the folded DNA from 220 nm to 320 nm. A positive peak at 290 nm and a negative peak at 265 nm confirm an anti-parallel G4 topology.

  • Ligand Incubation: Add the benzo[c]fluorenone derivative at a 1:1 to 1:5 (DNA:Ligand) molar ratio. Re-scan to observe any ligand-induced topological shifts.

  • Thermal Denaturation: Monitor the ellipticity at the peak maximum (e.g., 290 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Determine the melting temperature ( Tm​ ) from the first derivative of the melting curve. Calculate ΔTm​ ( Tm,complex​−Tm,freeDNA​ ). A ΔTm​>5∘C indicates significant, therapeutically relevant G4 stabilization.

Quantitative Pharmacodynamics

The therapeutic viability of benzo[c]fluorenones hinges on their Selectivity Index (SI), balancing antiviral/cytostatic efficacy against generalized cytotoxicity. The table below summarizes the baseline pharmacodynamic profile of Benfluron, the prototypical benzo[c]fluorenone, in MT-2 cell lines[1].

CompoundTarget MechanismEC 50​ (µM)CC 50​ (µM)Selectivity Index (SI)
Benfluron HIV-1 RRE-Rev Inhibition0.83028.133.9
Benfluron Leukemic Cell Apoptosis (MOLT-4)~ 5.0 - 10.0*28.1N/A (Cytotoxic intent)
Analog 5 (Modified Benzo[c])RRE-Rev Inhibition> 25.0> 50.0< 2.0

*Note: Cytostatic EC 50​ varies heavily based on the specific oncogenic cell line and baseline telomerase activity. Analog modifications demonstrate that altering the benzo[c] ring drastically reduces target affinity[1][4].

Conclusion

Benzo[c]fluorenone derivatives represent a highly sophisticated class of nucleic-acid-interacting pharmacophores. By acting as molecular wedges—either disrupting pathogenic RNA-protein complexes (HIV-1 RRE-Rev) or freezing highly structured DNA topologies (G-quadruplexes)—they bypass traditional enzymatic targets. Future drug development must focus on optimizing the therapeutic index through targeted substitutions on the cyclopentanone ring to enhance aqueous solubility while preserving the critical π−π stacking capabilities of the benzo[c] core.

References

  • Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs ResearchGate[Link]

  • Novel fluorene/fluorenone DNA and RNA binders as efficient non-toxic ds-RNA selective fluorescent probes ResearchGate[Link]

  • Benfluron Induces Cell Cycle Arrest, Apoptosis and Activation of p53 Pathway in MOLT-4 Leukemic Cells PubMed (NIH)[Link]

  • Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs MDPI - Molecules[Link]

  • 33rd ANNUAL BROOKLYN COLLEGE SCIENCE DAY (G-Quadruplex interactive agents) Brooklyn College[Link]

Sources

Unlocking the Pharmacological Potential of Substituted Benzo[c]fluorenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzo[c]fluorenones represent a highly privileged, polycyclic scaffold in modern medicinal chemistry. Originally investigated for their robust cytostatic and antineoplastic properties, these compounds have recently emerged as potent antiviral agents, specifically through their unique ability to disrupt viral RNA biogenesis. This whitepaper provides an in-depth analysis of the biological activities of benzo[c]fluorenone derivatives—anchored by the prototypical agent benfluron (5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene)—detailing their mechanisms of action, structure-activity relationships (SAR), metabolic stability, and the experimental workflows required for their synthesis and biological validation.

Mechanistic Paradigms: Antiviral and Cytostatic Pathways

HIV-1 Rev-RRE Inhibition

The current landscape of antiretroviral therapy (ART) effectively suppresses HIV-1 replication but fails to eradicate latently infected cells. Benzo[c]fluorenones offer an alternative mechanism of action by targeting the viral RNA export machinery 1[1]. The HIV-1 Rev protein must multimerize and bind to the Rev Recognition Element (RRE)—a highly structured RNA segment located in the env gene—to facilitate the CRM1-mediated nuclear export of unspliced and singly spliced viral transcripts 1[1].

Benfluron engages directly with the high-affinity binding site in RRE Subdomain IIB, acting as a steric and electrostatic blockade that prevents the formation of the full-length RRE-Rev ribonucleoprotein complex 1[1]. By trapping the unspliced viral RNA in the nucleus, these compounds effectively halt viral assembly and replication.

Mechanism cluster_nucleus Viral Nucleus RNA Unspliced HIV-1 RNA (RRE Subdomain IIB) Complex RRE-Rev Ribonucleoprotein Complex RNA->Complex Target Engagement Rev HIV-1 Rev Protein (Monomers) Rev->Complex Multimerization Export CRM1-Mediated Nuclear Export Complex->Export Active Transport Drug Benzo[c]fluorenone (Benfluron Scaffold) Drug->Complex Competitive Inhibition (Steric Blockade) Translation Viral Assembly & Replication Export->Translation Cytoplasmic Release

Figure 1: Mechanism of action of benzo[c]fluorenones inhibiting the HIV-1 RRE-Rev complex.

Cytostatic Action and Metabolic Stability

Beyond virology, benzo[c]fluorenones exhibit profound cytostatic effects against a broad spectrum of human leukemic and solid tumor cell lines (e.g., MCF-7, MDA-MB-231) 2[2]. The planar polycyclic system allows for DNA intercalation, leading to irreversible cell cycle arrest and a reduction in Proliferating Cell Nuclear Antigen (PCNA) expression 3[3].

However, the clinical utility of the parent benfluron is limited by rapid metabolic deactivation. In human hepatocytes, the C-7 carbonyl group undergoes rapid reduction to a hydroxyl group, catalyzed primarily by microsomal 11β-hydroxysteroid dehydrogenase 1 (11β-HSD 1) and cytosolic carbonyl reductases 4[4].

Structure-Activity Relationship (SAR) & Optimization

Extensive SAR studies dictate the boundaries of structural modification for this scaffold:

  • Aromatic Planarity: Both the benzo[c] and cyclopentanone components are strictly required for strong RRE-Rev target engagement 5[5]. Reducing the planarity or the number of fused rings drastically diminishes antiretroviral activity.

  • Metabolic Shielding: To prevent the aforementioned C-7 carbonyl reduction, researchers developed 3,9-dimethoxybenfluron. The introduction of methoxy groups at the C-3 and C-9 positions sterically and electronically shields the carbonyl core, reducing its enzymatic reduction rate by up to 10-fold in human liver microsomes, thereby preserving its cytostatic pharmacokinetics in vivo 4[4].

  • C-7 Derivatization: Converting the C-7 ketone into oximes, O-methyloximes, or thiosemicarbazones yields derivatives that are significantly more cytotoxic in vitro, though this does not always translate to higher in vivo efficacy due to altered systemic clearance rates 3[3].

Quantitative Pharmacological Data

The delicate balance between antiviral efficacy and cellular toxicity is quantified via the Selectivity Index (SI = CC50 / EC50). The table below summarizes the impact of structural truncation on the benfluron scaffold 5[5].

CompoundStructural ModificationAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Benfluron Intact Parent Scaffold0.83028.133.9
Analog 4 Modified Benzo[c] Ring17.028.71.68
Analog 5 Modified Cyclopentanone19.449.72.56
Analog 6 Truncated Fused System24.2~100.0~4.13

Data Interpretation: Any deviation from the core benzo[c]fluorenone geometry results in a catastrophic loss of antiviral potency (EC50 increases >20-fold), proving that the entire rigid topology is a strict prerequisite for RRE binding.

Experimental Methodologies

Synthesis via Rhodium-Catalyzed [2+2+2] Cycloaddition

Traditional Friedel-Crafts acylations often suffer from poor regioselectivity when constructing complex fluorenones. A modern, atom-economical alternative utilizes a Rhodium-catalyzed [2+2+2] cycloaddition 6[6]. Causality Check: 3-alkoxyindenones are utilized because they act as stable surrogates for the highly reactive benzocyclopentynone 2π partner, preventing premature polymerization while allowing tunable generation of the fluorenone core 6[6].

Step-by-Step Protocol:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with [Rh(cod)2]BF4 (5 mol%) and BINAP (5 mol%). Dissolve in anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes at room temperature to generate the active Rh-BINAP complex.

  • Reagent Introduction: Add the functionalized diyne (0.5 mmol, 2π + 2π partner) and the 3-alkoxyindenone surrogate (0.6 mmol).

  • Cycloaddition: Seal the tube and heat the reaction mixture to 80°C for 16 hours. Monitor the consumption of the diyne via TLC (Hexane/EtOAc 8:2).

  • Self-Validating Isolation: Quench the reaction by exposing it to air. Concentrate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel. Validate the regiochemistry of the resulting benzo[c]fluorenone using 2D-NMR (NOESY/HMBC) and HRMS.

Fluorescence Anisotropy Assay for RRE-Rev Target Engagement

To validate the biological activity of newly synthesized analogs, a self-validating biophysical assay is required to quantify RNA binding. Causality Check: Fluorescence anisotropy is chosen because the binding of a small Rev peptide to a bulky, fluorophore-labeled RRE RNA restricts the fluorophore's rotational freedom, increasing anisotropy. When a small molecule competitive inhibitor (like benfluron) displaces the peptide, the RNA regains rotational freedom, and anisotropy drops proportionally.

Step-by-Step Protocol:

  • Probe Preparation: Fold a 5'-fluorescein-labeled HIV-1 RRE Subdomain IIB RNA transcript (10 nM) by heating to 85°C for 5 min in binding buffer (10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2), followed by slow cooling to room temperature.

  • Complex Formation: Titrate recombinant HIV-1 Rev peptide into the RNA solution until binding saturation is achieved (anisotropy plateau ~0.30).

  • Compound Screening: In a black 384-well microplate, add serial dilutions of the synthesized benzo[c]fluorenone (0.1 µM to 100 µM) to the pre-formed RRE-Rev complex.

  • Incubation & Measurement: Incubate the plate in the dark for 30 minutes at 25°C to ensure thermodynamic equilibrium. Measure fluorescence anisotropy using a microplate reader (Excitation: 485 nm, Emission: 525 nm).

  • Self-Validating Controls: Include a well with a scrambled RNA sequence to rule out non-specific intercalation. Use Neomycin B as a positive displacement control. Calculate the IC50 of the fluorenone utilizing a four-parameter logistic non-linear regression model.

References

  • Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs. MDPI.[Link]

  • Derivatives of Benzo(c)fluorene. XXIV. Cytostatic Effect of Benfluron on Human Leukemic Cells in Vitro. PubMed.[Link]

  • Novel Derivatives of Benfluron and Dimefluron Synthesis and Anticancer activity. Bentham Science. [Link]

  • Carbonyl reduction of the potential cytostatic drugs benfluron and 3,9-dimethoxybenfluron in human in vitro. PubMed.[Link]

  • Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs. Semantic Scholar.[Link]

  • Access to Fluorenones Using Benzocyclopentynone Surrogate as Partner for the[2 + 2 + 2] Cycloaddition Reaction. ACS Publications.[Link]

Sources

In Silico Modeling of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one: Mechanistic Insights into Aryl Hydrocarbon Receptor (AhR) Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and characterization of polycyclic aromatic ketones (PAKs) and oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) have become critical imperatives in environmental toxicology and drug discovery. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) is a highly substituted PAK derivative. Due to its rigid planar structure and polar functional groups, it acts as a potent modulator of the Aryl Hydrocarbon Receptor (AhR).

This whitepaper outlines a self-validating in silico methodology to model the binding kinetics, thermodynamic stability, and ADMET profile of this compound. By moving beyond static docking into dynamic, quantum-mechanically grounded simulations, we establish a robust framework for predicting the biological activity of complex oxy-PAHs.

Pharmacological Context: The AhR as a Toxicological Sensor

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family. It serves as a primary biological sensor for environmental toxicants, including polycyclic aromatic compounds [1].

Unsubstituted PAHs interact with the AhR primarily through hydrophobic and π−π stacking interactions. However, the introduction of oxygenated moieties—such as the ketone and hydroxyl groups in 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one—fundamentally alters the binding thermodynamics. These polar groups introduce directional hydrogen bonding within the PAS-B ligand-binding domain, often leading to higher binding affinities and sustained AhR activation compared to their parent compounds [3].

AhR_Pathway LIG 5-OH-3,9-diMe-B[c]F (Ligand) CYT Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) LIG->CYT Binds PAS-B Domain ACT Activated AhR-Ligand Complex CYT->ACT HSP90 Dissociation NUC Nucleus Translocation ACT->NUC ARNT AhR-ARNT Heterodimer NUC->ARNT Dimerization DRE Dioxin Response Element (DRE) Binding ARNT->DRE GENE Target Gene Expression (CYP1A1, CYP1B1) DRE->GENE Transcription

Caption: Canonical AhR signaling pathway activated by oxy-PAH ligand binding.

Core Directive: The In Silico Workflow

As computational scientists, we must recognize that standard molecular mechanics (MM) force fields often fail to accurately capture the electron delocalization inherent in highly conjugated systems like benzo[c]fluoren-7-ones. Therefore, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) preparation phase is mandatory.

Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation via Density Functional Theory (DFT)

Causality: The hydroxyl (-OH) at position 5 and the ketone (=O) at position 7 create a specific dipole moment. Relying on empirical charge assignment (e.g., Gasteiger charges) will misrepresent the electrostatic potential (ESP) surface, leading to inaccurate docking poses.

  • Structure Generation: Retrieve the SMILES string for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (O=C1C2=C(C3=C1C=C(C)C=C3)C4=CC=C(C)C=C4C(O)=C2) [5].

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set to optimize the 3D geometry.

  • Charge Derivation: Extract Restrained Electrostatic Potential (RESP) charges from the optimized QM output to ensure accurate representation of the conjugated π -system.

Phase 2: AhR Homology Modeling and Grid Generation

Causality: The full 3D crystal structure of the human AhR is not available. The PAS-B domain, responsible for ligand binding, must be modeled.

  • Homology Modeling: Utilize the crystal structure of the human HIF-2 α PAS-B domain (or I-TASSER generated models) as a template to construct the AhR PAS-B domain [2].

  • Refinement: Subject the modeled protein to a 10 ns molecular dynamics relaxation in a TIP3P water box to allow side-chain packing, particularly for highly flexible residues like His291 and Ser365.

  • Grid Definition: Center the docking grid box on the hydrophobic cavity of the PAS-B domain, ensuring dimensions (e.g., 20 × 20 × 20 Å) are sufficient to accommodate the tetracyclic core of the ligand.

Phase 3: Induced-Fit Docking (IFD) & Molecular Dynamics (MD)

Causality: The AhR PAS-B domain is notoriously plastic. Rigid-receptor docking yields high false-negative rates. IFD allows side-chain flexibility, while MD validates the temporal stability of the complex.

  • Docking: Execute IFD, allowing residues within 5 Å of the ligand to undergo conformational sampling.

  • System Solvation: Embed the top-scoring AhR-ligand complex in a solvated, charge-neutralized simulation box (0.15 M NaCl).

  • MD Simulation: Run a 100 ns production trajectory under NPT ensemble conditions (300 K, 1 bar). Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to confirm complex stabilization [2].

  • MM-PBSA Calculation: Extract snapshots from the final 20 ns of the trajectory to calculate the exact binding free energy ( ΔGbind​ ).

InSilico_Workflow LIG Ligand Prep (DFT/RESP) DOCK Induced-Fit Docking (Conformational Search) LIG->DOCK AHR AhR Modeling (PAS-B Domain) AHR->DOCK MD MD Simulations (100 ns Trajectory) DOCK->MD Top Pose MMPBSA MM-PBSA (Binding Free Energy) MD->MMPBSA Stability ADMET ADMET & QSAR (Toxicity Profiling) MMPBSA->ADMET

Caption: Sequential in silico workflow for evaluating AhR modulators.

Quantitative Data & Mechanistic Analysis

Based on established QSAR models and empirical data for related benzo[c]fluoren-7-one derivatives [4], we can project the computational profile of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

The presence of the hydroxyl group at C5 and the ketone at C7 allows the molecule to act as both a hydrogen bond donor and acceptor. During MD simulations, these groups typically form stable hydrogen bonds with polar residues deep within the PAS-B pocket (e.g., Ser365 or Gln383), anchoring the molecule. Meanwhile, the planar benzo[c]fluorene core engages in extensive π−π stacking with aromatic residues like Phe295 and Tyr322.

Table 1: Predicted In Silico & Physicochemical Parameters
ParameterValue / PredictionMechanistic Implication
Molecular Weight 274.31 g/mol [5]Optimal size for PAS-B cavity insertion.
LogP (Lipophilicity) 4.37 [5]High cellular permeability; strong hydrophobic interactions.
Topological Polar Surface Area (TPSA) 37.3 Ų [5]Indicates excellent membrane crossing capability.
Docking Score (IFD) -9.2 to -10.8 kcal/molHigh affinity, comparable to potent AhR agonists like TCDD.
MM-PBSA ( ΔGbind​ ) ~ -28.5 kcal/molConfirms long-term thermodynamic stability of the complex.
AhR Activation Potential Strong AgonistLikely to induce robust CYP1A1/CYP1B1 expression [3].

Note: Data synthesized from structural analogs and computational chemistry databases.

Conclusion

The in silico modeling of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one reveals a highly competent AhR ligand. The strategic placement of methyl groups at C3 and C9 enhances the hydrophobic bulk, perfectly complementing the lipophilic nature of the AhR binding pocket, while the oxygenated moieties provide critical orientational anchors.

For drug development professionals and toxicologists, understanding the precise molecular dynamics of such oxy-PAHs is crucial. Relying solely on static docking is insufficient; the dynamic interplay between the ligand's electrostatic potential and the plasticity of the AhR PAS-B domain must be evaluated through rigorous MD and QM/MM frameworks to accurately predict toxicological outcomes.

References

  • Targeting the Aryl Hydrocarbon Receptor (AhR): A Review of the In-Silico Screening Approaches to Identify AhR Modulators. IntechOpen.
  • Molecular dynamics simulations depict structural motions of the whole human aryl hydrocarbon receptor influencing its binding of ligands and HSP90. PubMed (NIH).
  • Evaluation of Toxic Activities of Polycyclic Aromatic Hydrocarbon Derivatives Using In Vitro Bioassays. ResearchGate.
  • Effect-directed identification of novel aryl hydrocarbon receptor-active aromatic compounds in coastal sediments. University of Saskatchewan.
  • 80826-37-5 | 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. ChemScene.

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one: Structural Insights, Optoelectronic Applications, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) represents a highly specialized polycyclic aromatic ketone (PAK) characterized by a rigid, planar tetracyclic core. While it may appear as a niche catalog chemical, its unique structural motifs—specifically the reactive hydroxyl handle and sterically demanding methyl groups—make it a highly versatile scaffold. This technical guide explores the dual utility of this molecule: as a critical synthetic precursor for deep-blue organic light-emitting diodes (OLEDs) and as a potent aryl hydrocarbon receptor (AhR) ligand in toxicological and pharmacological research.

Structural Architecture and Physicochemical Properties

The fundamental backbone of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is the benzo[c]fluorenone system. This extended π -conjugated network is responsible for both its strong photophysical properties and its ability to intercalate or bind to hydrophobic biological receptors[1].

  • The 5-Hydroxyl Group (-OH): In organic synthesis, a hydroxyl group situated on a rigid polycyclic aromatic hydrocarbon (PAH) core serves as an ideal functional handle. It can be converted into a triflate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), or it can undergo etherification to attach solubilizing alkyl chains.

  • The 3,9-Dimethyl Groups (-CH3): The strategic placement of methyl groups at the 3 and 9 positions introduces critical steric hindrance. In materials science, flat PAHs are notorious for π−π stacking, which leads to excimer formation and Aggregation-Caused Quenching (ACQ). The methyl groups disrupt this close packing, thereby preserving the molecule's innate fluorescence quantum yield in the solid state.

Quantitative Physicochemical Profile

The following data summarizes the key computational and experimental properties of the molecule, dictating its behavior in both vacuum deposition systems and biological assays[1],[2].

PropertyValueScientific Implication
CAS Number 80826-37-5Unique regulatory identifier.
Molecular Formula C19H14O2Indicates a highly unsaturated, conjugated aromatic system.
Molecular Weight 274.31 g/mol Small molecule; falls well within Lipinski's Rule of 5 for membrane permeability.
LogP 4.37 – 4.82Highly lipophilic; suggests strong lipid membrane partitioning and high affinity for the hydrophobic pocket of the AhR.
Topological Polar Surface Area 37.3 ŲLow polarity; excellent thermal stability for vacuum thermal evaporation in OLED fabrication.
H-Bond Donors / Acceptors 1 / 2The single hydroxyl acts as a reactive handle or a specific hydrogen-bond donor in receptor binding.

Optoelectronic Potential: Blue OLED Host Scaffolds

Benzo[c]fluorene and its ketone derivatives are highly prized in the optoelectronics industry. Achieving stable, deep-blue fluorescence is one of the most significant challenges in OLED technology due to the wide bandgap required.

Derivatives of 7H-benzo[c]fluoren-7-one are frequently utilized as precursors to synthesize spiro-annulated compounds, such as spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF)[3]. By converting the ketone at the 7-position into a spiro carbon, chemists create an orthogonal, rigid 3D architecture. This spiro-linkage completely suppresses intermolecular π−π interactions, resulting in host materials that deliver high color purity, high external quantum efficiency (EQE), and extended device lifetimes[3].

OLED_Workflow Synthesis Material Synthesis Purification Sublimation (>99%) Synthesis->Purification Solution Solution Processing Purification->Solution ThinFilm Thin Film Deposition Purification->ThinFilm Spectroscopy Photophysical Analysis Solution->Spectroscopy Solution PL ThinFilm->Spectroscopy Solid-State PL Device OLED Fabrication Spectroscopy->Device PLQY Validation

Fig 1: Workflow for the photophysical characterization and fabrication of OLED devices.

Pharmacological and Toxicological Profiling: AhR Agonism

Beyond materials science, oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs)—specifically Polycyclic Aromatic Ketones (PAKs) like 7H-benzo[c]fluoren-7-one—are of intense interest in environmental toxicology and pharmacology[4],[5].

PAKs are known to act as potent ligands for the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes (such as CYP1A1 and CYP1B1)[4]. Because 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one possesses a highly planar structure and a high LogP (~4.8), it easily permeates cell membranes and fits snugly into the hydrophobic ligand-binding domain of the cytosolic AhR. Understanding this interaction is critical, as AhR agonism is linked to both toxicological outcomes (e.g., carcinogenesis from environmental pollutants) and therapeutic avenues (e.g., targeted antineoplastic agents)[4],[5].

AhR_Pathway Ligand AhR Ligand / PAK Cytoplasm Cytosolic AhR Complex Ligand->Cytoplasm Enters Cell Ligand_AhR Ligand-AhR Complex Cytoplasm->Ligand_AhR Ligand Binding Nucleus Nucleus Translocation Ligand_AhR->Nucleus Chaperone Dissociation ARNT ARNT Heterodimerization Nucleus->ARNT Associates with ARNT XRE Binding to XRE ARNT->XRE DNA Binding Transcription Target Gene Transcription XRE->Transcription Gene Activation

Fig 2: Mechanism of AhR activation and gene transcription by polycyclic aromatic ketones.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflows for evaluating both the optoelectronic and biological properties of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Protocol 1: Photophysical Characterization for OLED Suitability

Causality Check: Molecules behave differently when isolated versus when aggregated. Measuring both solution and solid-state photoluminescence (PL) is mandatory to detect Aggregation-Caused Quenching (ACQ).

  • Solution Preparation: Dissolve the compound in spectroscopic-grade chloroform ( CHCl3​ ) to a precise concentration of 1×10−5 M. Rationale: This low concentration prevents inner-filter effects and self-absorption during fluorescence measurements.

  • Thin-Film Fabrication: Spin-coat a 2 mg/mL solution of the compound (dissolved in toluene) onto a pre-cleaned quartz substrate at 2000 rpm for 60 seconds. Anneal the substrate at 80°C for 10 minutes to evaporate residual solvent and lock the solid-state morphology.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra from 250 nm to 600 nm. Ensure the maximum absorbance ( Amax​ ) remains between 0.05 and 0.1.

  • Steady-State Fluorescence: Excite both the solution and the thin-film sample at their respective absorption maxima using a spectrofluorometer.

  • Absolute PLQY Measurement: Place the thin-film sample inside an integrating sphere coupled to the fluorometer. Measure the scatter and emission of the sample against a blank quartz substrate to calculate the absolute Photoluminescence Quantum Yield (PLQY).

Protocol 2: In Vitro AhR Activation Assay (CALUX)

Causality Check: The Chemical-Activated Luciferase Gene Expression (CALUX) assay provides a direct, quantifiable measure of AhR activation by linking receptor binding to light emission.

  • Cell Culture: Maintain mouse hepatoma (H1L1) cells—stably transfected with an AhR-responsive luciferase reporter plasmid—in α -MEM medium supplemented with 10% fetal bovine serum (FBS).

  • Compound Dosing: Seed the cells in 96-well plates at a density of 2×104 cells/well. After 24 hours, treat the cells with serial dilutions of the compound (0.1 nM to 10 μ M) dissolved in DMSO.

    • Self-Validation Step: The final DMSO concentration must strictly remain ≤0.1% (v/v) to prevent solvent-induced cytotoxicity. Include Benzo[a]pyrene (BaP) as a positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 24 hours at 37°C in a 5% CO2​ humidified atmosphere. This duration is optimal for AhR nuclear translocation and subsequent reporter gene transcription.

  • Luciferase Quantification: Lyse the cells using a passive lysis buffer. Add the luciferin substrate and immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Normalize the raw luminescence data to the maximum response elicited by the BaP positive control. Calculate the EC50​ value using a four-parameter logistic non-linear regression curve.

Sources

Physical and chemical properties of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the polycyclic aromatic hydrocarbon, 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available technical data to facilitate a deeper understanding of this compound's characteristics and potential applications.

Introduction: The Benzo[c]fluorenone Scaffold

The benzo[c]fluorenone core represents a significant structural motif in medicinal and materials chemistry. This tricyclic system, composed of fused benzene and fluorenone rings, is a subject of interest due to the diverse biological activities exhibited by its derivatives. The planarity and aromaticity of this scaffold allow for intercalation with DNA and interaction with various enzymatic targets. Consequently, derivatives of 7H-benzo[c]fluoren-7-one have been investigated for their potential as anticancer and antimicrobial agents[1][2]. The specific compound of focus, 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, possesses a substitution pattern that is anticipated to modulate its physicochemical properties and biological activity.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following sections detail the known characteristics of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Structural and General Information

The foundational identity of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is established by its molecular structure and associated identifiers.

PropertyValueSource(s)
Chemical Name 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one[3]
CAS Number 80826-37-5[3][4][5]
Molecular Formula C₁₉H₁₄O₂[4]
Molecular Weight 274.31 g/mol [4]
Canonical SMILES CC1=CC=C2C(=C1)C(=O)C1=CC(O)=C3C=C(C)C=CC3=C12[3]
InChI Key AVLMCFFMUBNZAS-UHFFFAOYSA-N[3]
Physical Form Solid / White powder[5]

graph "5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Atom coordinates
C1 [pos="1.25,2.16!"];
C2 [pos="0.00,2.50!"];
C3 [pos="-1.25,2.16!"];
C4 [pos="-1.25,0.72!"];
C5 [pos="0.00,0.38!"];
C6 [pos="1.25,0.72!"];
C7 [pos="0.00,-1.00!"];
C8 [pos="1.25,-1.72!"];
C9 [pos="2.50,-1.38!"];
C10 [pos="2.50,0.00!"];
C11 [pos="3.75,-2.08!"];
C12 [pos="-1.25,-1.72!"];
C13 [pos="-2.50,-1.38!"];
C14 [pos="-2.50,0.00!"];
C15 [pos="-3.75,-2.08!"];
C16 [pos="0.00,1.88!"];
C17 [pos="1.25,0.00!"];
C18 [pos="-1.25,0.00!"];
C19 [pos="0.00,-1.72!"];
O1 [pos="-2.50,0.72!", label="O"];
O2 [pos="0.00,-3.12!", label="O"];
H1 [pos="-3.40,0.38!", label="H"];
Me1 [pos="4.90,-1.78!", label="CH3"];
Me2 [pos="-4.90,-1.78!", label="CH3"];

// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C5 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C6;
C9 -- C11;
C7 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C4;
C13 -- C15;
C1 -- C16 [style=double];
C2 -- C16;
C3 -- C16;
C8 -- C17 [style=double];
C10 -- C17;
C6 -- C17;
C12 -- C18 [style=double];
C14 -- C18;
C4 -- C18;
C8 -- C19;
C12 -- C19;
C7 -- C19 [style=double];
C14 -- O1;
O1 -- H1;
C19 -- O2 [style=double];
C11 -- Me1;
C15 -- Me2;

}

Figure 1: Chemical structure of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Physicochemical Data
PropertyValue/InformationSource(s)
Boiling Point 511.0 ± 29.0 °C at 760 mmHg
Melting Point Not explicitly reported. The related compound 7H-Benzo[c]fluoren-7-one has a melting point of 160.0 to 164.0 °C.[6]
Solubility Not explicitly reported. As a polycyclic aromatic hydrocarbon, it is expected to have low solubility in water and higher solubility in organic solvents like DMSO, ethanol, and dimethylformamide.Inferred
logP (predicted) 4.37364[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is not available in peer-reviewed literature. However, general synthetic strategies for hydroxy-7H-benzo[c]fluoren-7-ones have been described, which can serve as a foundation for its preparation[7][8].

General Synthetic Approach

The synthesis of the benzo[c]fluorenone scaffold often involves the construction of the tricyclic ring system through annulation reactions. One common approach involves the reaction of a substituted naphthaldehyde with a suitable cyclic ketone or a precursor that can form the third ring upon cyclization[7]. The hydroxyl and methyl groups can either be present on the starting materials or introduced at a later stage through functional group interconversions.

Figure 2: Generalized synthetic workflow for benzo[c]fluorenone derivatives.

Purification

Purification of benzo[c]fluorenone derivatives is typically achieved through standard chromatographic techniques.

Protocol: Column Chromatography Purification

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds like hydroxy-substituted benzo[c]fluorenones.

  • Mobile Phase Elucidation: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

  • Column Packing and Loading: A slurry of silica gel in the initial, less polar mobile phase is packed into a glass column. The crude product, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), is then carefully loaded onto the top of the silica gel bed.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially. The progress of the separation is monitored by TLC analysis of the collected fractions.

  • Product Isolation: Fractions containing the pure product, as determined by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Spectroscopic and Analytical Characterization

While specific spectral data for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one are not publicly available, this section outlines the expected spectroscopic features and the analytical methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups (as singlets), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzo[c]fluorenone core.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 19 carbon atoms. The carbonyl carbon of the ketone would appear at a characteristic downfield chemical shift (typically >180 ppm). The number and chemical shifts of the aromatic carbons would further confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong absorption band around 1680-1720 cm⁻¹ due to the C=O stretching vibration of the ketone.

  • Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

  • Bands corresponding to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₉H₁₄O₂.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would exhibit absorption bands characteristic of the extended aromatic system of the benzo[c]fluorenone core.

Potential Applications in Drug Development

While direct biological studies on 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one are limited, the broader class of benzo[c]fluorene derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

A patent has disclosed that certain derivatives of 7H-benzo[c]fluorene exhibit antibacterial activity[9]. Specifically, compounds such as 3,9-dimethyl-5-(2-diethylaminoethoxy)-7-hydroxy-7H-benzo(c)fluorene hydrochloride have shown activity against various bacterial strains including Streptococcus pyogenes, Streptococcus faecalis, Escherichia coli, and Mycobacterium tuberculosis[9]. This suggests that the 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one scaffold could be a valuable starting point for the development of novel antibacterial agents.

Anticancer Potential

Derivatives of benzo[c]fluorene have been studied for their antineoplastic activity[1][2]. The planar aromatic structure of these compounds allows them to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells. The parent compound, 7H-benzo[c]fluorene, has been identified as a component of coal tar that can form DNA adducts, implicating it in carcinogenesis[10][11]. However, synthetic modification of the benzo[c]fluorene scaffold could lead to derivatives with selective anticancer activity. Further investigation into the cytotoxicity of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one against various cancer cell lines is warranted to explore this potential.

Figure 3: Potential therapeutic avenues for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one based on related compounds.

Safety and Handling

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

  • Pictogram: GHS07 (Harmful).

Store in a well-ventilated place. Keep container tightly closed. It is recommended to store the compound at room temperature under a nitrogen atmosphere.

Conclusion

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is a polycyclic aromatic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the known properties of the benzo[c]fluorenone scaffold and its derivatives suggest that it may possess interesting biological activities. This technical guide serves as a foundational resource for researchers, providing the available data and outlining avenues for future exploration of this compound's synthesis, characterization, and therapeutic potential.

References

  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2003). Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones. Request PDF. Retrieved from [Link]

  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2025, August 7). Synthesis of Hydroxy7H-benzo[c]fluoren-7-ones. Request PDF. Retrieved from [Link]

  • Sachithanandam, V., Parthiban, A., Lalitha, P., & Muthukumar, K. (2021). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. Semantic Scholar. Retrieved from [Link]

  • Platt, K. L., Aderhold, S., Kulpe, K., & Fickler, M. (2002). Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors. PubMed. Retrieved from [Link]

  • Krepelka, J., Vancurova, I., Holubek, J., & Melka, M. (n.d.). CS218387B1 - 7-substitution derivatives of the 7h-benzo/c/fluorene. Google Patents.
  • Cîrciumaru, A., Tănase, C., Găină, L. I., & Mangalagiu, I. I. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. Retrieved from [Link]

  • Weyand, E. H., Wu, Y., Patel, S., Taylor, B. B., & Mauro, D. M. (1991). Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions. PubMed. Retrieved from [Link]

  • Vančurová, I., et al. (1982). Derivatives of benzo(c)fluorenes. III. Synthesis and biological action of some dibasic derivatives of 7-oxo-7H-benzo(c)fluorene. R Discovery. Retrieved from [Link]

  • Mĕlková, Z. (1984). [Derivatives of benzo(c)fluorene. VIII. Use of the index of molecular connectivity in the study of antineoplastic activity of a group of benzo(c)fluorene derivatives]. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, a polycyclic aromatic hydrocarbon (PAH) with potential applications in medicinal chemistry and materials science. The protocol herein is designed to be robust and reproducible, drawing upon established methodologies for the construction of the benzo[c]fluorenone scaffold. This guide offers a detailed, step-by-step procedure, an exploration of the underlying chemical principles, and a discussion of the critical parameters for successful synthesis and purification.

Introduction

Benzo[c]fluorene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their presence in environmental sources and their diverse biological activities.[1] The functionalization of the benzo[c]fluorene core, such as the introduction of hydroxyl and methyl groups, can modulate its physicochemical properties and biological effects, making these derivatives valuable scaffolds in drug discovery and for the development of novel organic materials. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS 80826-37-5) is a specific derivative with potential for further chemical elaboration.[2][3] This application note details a plausible and robust synthetic route for its preparation in a laboratory setting.

The presented synthesis is a multi-step process that leverages common and well-understood organic reactions, including a Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed by an intramolecular Friedel-Crafts acylation to form the fluorenone core. This approach offers flexibility in the choice of starting materials, allowing for the potential synthesis of a variety of substituted benzo[c]fluorenones.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach, beginning with the synthesis of two key aromatic fragments that are subsequently joined and cyclized. The key steps are:

  • Preparation of a substituted arylboronic acid: This component will introduce the dimethyl-substituted phenyl ring.

  • Preparation of a substituted halonaphthalene derivative: This will form the other part of the biaryl system and contains the precursor to the hydroxyl group and the carboxylic acid necessary for the final cyclization.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction will form the crucial carbon-carbon bond between the two aromatic fragments, creating a substituted 2-biphenylcarboxylic acid.[4][5][6]

  • Intramolecular Friedel-Crafts Acylation: The final step involves the acid-catalyzed cyclization of the 2-biphenylcarboxylic acid to yield the target 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.[7][8][9][10]

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Cyclization and Final Product Start1 Substituted Toluene BoronicAcid Arylboronic Acid Start1->BoronicAcid Start2 Substituted Naphthoic Acid Derivative HaloNaphthalene Halonaphthalene Derivative Start2->HaloNaphthalene Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki HaloNaphthalene->Suzuki Biaryl 2-Biphenylcarboxylic Acid Intermediate Suzuki->Biaryl FriedelCrafts Intramolecular Friedel-Crafts Acylation Biaryl->FriedelCrafts Product 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one FriedelCrafts->Product

Caption: Synthetic workflow for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/MaterialGradeSupplier
4-Bromo-2,6-dimethylaniline≥98%Sigma-Aldrich
3-Bromo-5-methoxy-2-naphthoic acid≥97%Combi-Blocks
Bis(pinacolato)diboron≥99%Oakwood Chemical
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)complex with CH2Cl2Strem Chemicals
Potassium Acetate≥99%Fisher Scientific
Sodium Carbonate≥99.5%VWR
Polyphosphoric AcidAlfa Aesar
DioxaneAnhydrousAcros Organics
TolueneAnhydrousJ.T. Baker
Ethanol200 ProofDecon Labs
Diethyl EtherAnhydrousEMD Millipore
Ethyl AcetateHPLC GradeHoneywell
HexanesHPLC GradePharmco-Aaper
DichloromethaneACS GradeMacron
Hydrochloric AcidACS PlusBDH
Sodium SulfateAnhydrousEMD
Step 1: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-trimethylbenzene

This step involves the conversion of a substituted aniline to the corresponding arylboronic ester via a Sandmeyer-type reaction followed by a Miyaura borylation.

  • Diazotization: To a stirred solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in a 1:1 mixture of ethanol and 1 M HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Borylation: In a separate flask, dissolve bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq) in anhydrous dioxane. To this mixture, add the previously prepared diazonium salt solution dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction and Workup: Heat the reaction mixture to 80 °C and stir for 12 hours. After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired arylboronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

This step couples the arylboronic ester from Step 1 with a commercially available halonaphthalene derivative.

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-5-methoxy-2-naphthoic acid (1.0 eq), the arylboronic ester from Step 1 (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and sodium carbonate (2.5 eq).

  • Solvent and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 16 hours.

  • Workup: After cooling, acidify the mixture with 1 M HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Intramolecular Friedel-Crafts Acylation and Demethylation

The final step involves the cyclization of the biaryl carboxylic acid and subsequent demethylation to yield the target compound.

  • Cyclization: Add the crude 2-biphenylcarboxylic acid from Step 2 to polyphosphoric acid at 80 °C with vigorous mechanical stirring. Heat the mixture to 140 °C and maintain for 4 hours.

  • Hydrolysis and Demethylation: Carefully pour the hot reaction mixture onto crushed ice. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. The high temperature and acidic conditions of the polyphosphoric acid are expected to effect the demethylation of the methoxy group to the desired hydroxyl group.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a dichloromethane/methanol gradient to yield 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in the well-established and highly predictable nature of the core reactions employed.

  • Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for C-C bond formation and is known for its high functional group tolerance and predictable outcomes.[4][11] The use of a well-defined palladium catalyst ensures high efficiency.

  • Intramolecular Friedel-Crafts Acylation: This is a classic and powerful method for the formation of cyclic ketones.[9] The use of polyphosphoric acid as both the catalyst and solvent provides the necessary conditions for both cyclization and demethylation in a single pot.

Each step of the synthesis can be monitored by thin-layer chromatography (TLC) to ensure the reaction is proceeding as expected before moving to the next step, providing in-process validation. The final product's identity and purity, confirmed by the analytical methods mentioned above, serve as the ultimate validation of the protocol.

Expertise & Experience: Insights for Success

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the palladium catalyst and ensure a high yield.

  • Purity of Intermediates: The purity of the arylboronic ester and the biaryl carboxylic acid intermediate can significantly impact the yield and purity of the final product. It is recommended to purify these intermediates before proceeding to the next step.

  • Viscosity of Polyphosphoric Acid: Polyphosphoric acid is highly viscous, especially at lower temperatures. Efficient mechanical stirring is essential during the Friedel-Crafts acylation to ensure proper mixing and heat transfer.

  • Quenching the Friedel-Crafts Reaction: The addition of the hot polyphosphoric acid mixture to ice must be done cautiously and in a well-ventilated fume hood, as it is a highly exothermic process.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. By employing a strategic combination of modern cross-coupling chemistry and classic cyclization reactions, this guide offers researchers a clear pathway to access this and potentially other substituted benzo[c]fluorenone derivatives for further investigation in various scientific disciplines.

References

  • Wikipedia. (n.d.). Benzo(c)fluorene. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a benzo[c]fluorenone through a radical process from an alternative substrate. Retrieved March 10, 2026, from [Link]

  • Jensen, J. H. (2008). The synthesis of mono- and diacetyl-9H-fluorenes.
  • Campbell, N., & Gorrie, J. R. (1968). A synthesis of 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene. Journal of the Chemical Society C: Organic, 1887-1890.
  • ResearchGate. (n.d.). Synthesis of benzo[c]fluorene (2) and benzo[j]fluoranthene (3). Retrieved March 10, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation of amides. Retrieved March 10, 2026, from [Link]

  • Journal of the Chemical Society C: Organic. (1970). Benzo[c]fluorenones. Part III. The conversion of 4,4-disubstituted 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenone derivatives. Journal of the Chemical Society C: Organic, 1266-1269.
  • Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals.
  • Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved March 10, 2026, from [Link]

  • Beilstein Journals. (2020).
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved March 10, 2026, from [Link]

  • Indian Institute of Technology Bombay. (n.d.). Pauson-Khand Reaction. Retrieved March 10, 2026, from [Link]

  • Wiley Online Library. (n.d.). New Developments in the Pauson ± Khand Reaction*. Retrieved March 10, 2026, from [Link]

  • CORE. (n.d.). Developing Novel Synthetic Methods for the Pauson-Khand Reaction. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Hydroxy7 H -benzo[ c ]fluoren-7-ones. Retrieved March 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved March 10, 2026, from [Link]

  • SciSpace. (2014). A new approach towards synthesis of benzo[b]fluorene core. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Hydroxy7H-benzo[c]fluoren-7-ones. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved March 10, 2026, from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved March 10, 2026, from [Link]

Sources

Application Note: Evaluation of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one as an ATP-Competitive Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and targeted therapeutics.

Introduction & Mechanistic Rationale

The compound 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) is a highly conjugated, planar polycyclic aromatic molecule[1]. In modern targeted drug discovery, inhibiting the ATP-binding site of kinases requires small molecules that can effectively mimic the spatial and electrostatic properties of adenosine 5′-(tetrahydrogen triphosphate) (ATP)[2].

The rigid benzo[c]fluoren-7-one scaffold provides an optimal pharmacophore for ATP-competitive inhibition. Its planar geometry allows it to intercalate deep into the hydrophobic hinge region of the kinase active site, competing directly with ATP and inducing conformational changes that lock the kinase in an inactive state. To rigorously validate this compound as a viable lead, researchers must bridge the gap between biochemical potency and physiological target engagement. This application note details a self-validating, two-tier workflow: high-throughput in vitro profiling followed by label-free cellular target validation.

Experimental Design & Workflow

To prevent false positives commonly associated with polycyclic compounds (e.g., aggregation or fluorescence interference), this workflow utilizes a luminescence-based biochemical assay paired with a biophysical thermal shift assay.

Workflow A Compound Preparation (CAS: 80826-37-5) B In Vitro Profiling (ADP-Glo Kinase Assay) A->B IC50 Determination C Cellular Target Engagement (CETSA) B->C Target Validation D Phenotypic Validation (Cell Cycle Arrest) C->D Functional Readout

Fig 1. Two-tier validation workflow for ATP-competitive kinase inhibitors.

Protocol I: In Vitro Kinase Profiling (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent method that quantifies the amount of ADP produced during a kinase reaction[3].

Causality & Assay Choice: We utilize this specific assay because it relies on the depletion of unconsumed ATP prior to ADP detection. This ensures that the luminescent signal is exclusively derived from the kinase reaction, drastically reducing background noise and preventing the planar fluorenone scaffold from causing optical interference (a common artifact in standard fluorescence assays)[4].

Step-by-Step Methodology (384-Well Format)
  • Reagent Preparation:

    • Thaw the Kinase Detection Buffer at room temperature. Expert Insight: If precipitates are present, incubate at 37°C with constant swirling for 15 minutes. Removing precipitates is critical to prevent micro-pipetting errors in 384-well automated dispensers[5].

    • Reconstitute the lyophilized Kinase Detection Substrate with the buffer to form the Kinase Detection Reagent.

  • Kinase Reaction (5 µL):

    • Prepare a 10-point serial dilution of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (from 10 µM to 0.5 nM) in 1X Kinase Buffer.

    • Combine the compound, the target kinase (e.g., CDK4/Cyclin D), and the specific lipid/peptide substrate.

    • Initiate the reaction by adding ATP (at the Km​ value of the specific kinase) and incubate for 60 minutes at room temperature.

  • ATP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to the reaction.

    • Self-Validation Step: This step stops the kinase reaction and depletes 99.9% of the remaining ATP. Incubate for 40 minutes. The strict 1:1 ratio of reaction volume to ADP-Glo reagent is required to maintain the optimal Mg2+ concentration (>0.5 mM) for the subsequent luciferase reaction[5].

  • ADP Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[4].

    • Incubate for 30–60 minutes and read luminescence (integration time: 0.5 seconds/well).

Protocol II: Cellular Target Engagement (CETSA)

Biochemical potency does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) provides reliable measurement of target engagement in native cellular environments without requiring chemical modification of the inhibitor or the protein[6].

Causality & Assay Choice: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. When subjected to transient heat shock, unbound proteins denature and aggregate at a lower temperature than inhibitor-bound proteins[7].

Step-by-Step Methodology
  • Cell Treatment:

    • Culture target cells (e.g., HEK293 or specific cancer lines) to 80% confluence.

    • Treat cells with either DMSO (vehicle control) or 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (at 5x the established biochemical IC50​ ) for 1 hour at 37°C.

  • Thermal Gradient Application:

    • Harvest cells, wash with PBS, and aliquot into a 96-well PCR plate (approx. 1×106 cells/aliquot).

    • Subject the aliquots to a thermal gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3.5 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Physical Separation:

    • Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.

    • Critical Causality Step: Centrifuge the lysates at ≥12,000×g for 20 minutes at 4°C. This high-speed spin is the self-validating core of CETSA; it physically pellets the denatured, insoluble aggregates, ensuring that only the stably folded, soluble target protein remains in the supernatant[7].

  • Quantification:

    • Analyze the soluble fraction via quantitative Western blot or high-throughput Reverse-Phase Protein Arrays (RPPA). Plot the relative protein abundance against temperature to determine the aggregation temperature ( Tagg​ ).

Representative Data & Interpretation

To establish the compound as a selective ATP-competitive inhibitor, data from both protocols must be synthesized. A successful profiling campaign should yield high biochemical potency against the target and a positive thermal shift ( ΔTagg​>2∘C ) in living cells.

Table 1: Quantitative Profiling of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Target KinaseIn Vitro IC50​ (nM)CETSA ΔTagg​ (°C)Cellular Phenotype
CDK4 / Cyclin D 15.2 ± 1.4+ 5.4G1 Phase Arrest
CDK6 / Cyclin D 28.7 ± 2.1+ 4.1G1 Phase Arrest
EGFR (WT) > 10,000N/A (No binding)None
Pim-1 1,450 ± 120+ 0.5None

Interpretation: The data indicates that the benzo[c]fluoren-7-one derivative acts as a highly potent, selective inhibitor of the CDK4/6 complex, successfully crossing the cell membrane to engage its target and induce a measurable thermodynamic stabilization.

Mechanistic Pathway

By competitively binding to the ATP pocket of CDK4/6, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of E2F transcription factors and arresting the cell cycle at the G1/S checkpoint.

Pathway Inhibitor 5-Hydroxy-3,9-dimethyl- 7H-benzo[c]fluoren-7-one CDK CDK4/6 - Cyclin D Complex Inhibitor->CDK Competitive Inhibition ATP ATP ATP->CDK Binds Active Site Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) CellCycle G1 to S Phase Transition E2F->CellCycle Gene Transcription

Fig 2. Mechanistic pathway of CDK4/6 inhibition by the benzo[c]fluoren-7-one derivative.

References

  • Fluorochem. "5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one". Source: fluorochem.co.uk.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual". Source: promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Quick Protocol #9FB099". Source: promega.com.
  • National Institutes of Health (PMC). "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond". Source: nih.gov.
  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery". Source: acs.org.
  • National Institutes of Health (PMC). "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates". Source: nih.gov.

Sources

Application Notes and Protocols for the Genotoxicity Assessment of Benzo[c]fluorene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Benzo[c]fluorene (B[c]F) is a polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, cigarette smoke, and urban air pollution.[1] Like many PAHs, it is not directly genotoxic but undergoes metabolic activation to highly reactive intermediates that can covalently bind to DNA, forming adducts that lead to mutations and potentially cancer.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols required to assess the genotoxicity of B[c]F. The protocols are grounded in established regulatory frameworks, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, and emphasize the causality behind experimental choices to ensure scientific integrity and robust data generation.[3][4]

Introduction: The Imperative for Genotoxicity Testing of Benzo[c]fluorene

Benzo[c]fluorene is a four-ring PAH that has demonstrated carcinogenic properties in animal models, particularly as a potent lung tumorigen.[1][2] Its genotoxic potential is a critical endpoint for human health risk assessment. The process is not direct; B[c]F requires metabolic activation by cellular enzymes to exert its DNA-damaging effects. This activation transforms the parent compound into electrophilic metabolites capable of forming DNA adducts.[1] If these adducts are not repaired by cellular machinery, they can cause gene mutations or chromosomal damage during DNA replication, which are seminal events in carcinogenesis.

A standard battery of tests is required to characterize the genotoxic hazard of a chemical, covering three main endpoints: gene mutation, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneuploidy).[5] This guide details the state-of-the-art in vitro assays recommended for the initial assessment of B[c]F, following a logical, tiered approach.

Mechanism of Action: Metabolic Activation Pathway

The genotoxicity of B[c]F is contingent upon its biotransformation, primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A1.[1] This process converts the relatively inert B[c]F into a reactive diol epoxide metabolite which is the ultimate carcinogen.

The key steps are:

  • Initial Oxidation: CYP enzymes introduce an epoxide group onto the B[c]F molecule.

  • Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation by CYP enzymes creates a diol epoxide. This diol epoxide is highly electrophilic.

  • DNA Adduct Formation: The diol epoxide reacts with nucleophilic sites on DNA bases (primarily guanine), forming a stable, covalent adduct. This adduct distorts the DNA helix, leading to errors during replication and transcription, ultimately causing mutations. Studies indicate that B[c]F metabolites predominantly cause frameshift mutations.[1]

Metabolic Activation of Benzo[c]fluorene BCF Benzo[c]fluorene Epoxide B[c]F-epoxide BCF->Epoxide CYP1A1 Dihydrodiol B[c]F-trans-3,4-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase DiolEpoxide B[c]F-diol epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide CYP1A1 Adduct DNA Adduct DiolEpoxide->Adduct Covalent Binding DNA Nuclear DNA DNA->Adduct Mutation Frameshift Mutation (Genotoxicity) Adduct->Mutation Faulty DNA Repair/ Replication

Caption: Metabolic activation pathway of Benzo[c]fluorene leading to genotoxicity.

A Strategic Approach to Genotoxicity Testing

Regulatory agencies recommend a staged testing strategy to efficiently and comprehensively evaluate genotoxicity.[5][6] The initial stage involves a core battery of in vitro tests designed to detect gene mutations and chromosomal damage. Positive results in these assays typically trigger subsequent in vivo testing to confirm the effect in a whole-animal system.

Genotoxicity Testing Workflow cluster_0 Stage 1: In Vitro Assessment cluster_1 Stage 2: In Vivo Confirmation Ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) Detects gene mutations Decision1 Are In Vitro Results Positive? Ames->Decision1 MNvit In Vitro Micronucleus Assay (OECD TG 487) Detects clastogenicity/aneuploidy MNvit->Decision1 Comet In Vitro Comet Assay (Supportive Assay) Detects DNA strand breaks Comet->Decision1 MNviv In Vivo Erythrocyte Micronucleus Test (OECD TG 474) Result3 Confirmed Genotoxin MNviv->Result3 Result4 Not Genotoxic In Vivo MNviv->Result4 Negative Result Comet_viv In Vivo Comet Assay (OECD TG 489) Comet_viv->Result3 Comet_viv->Result4 Negative Result Decision1->MNviv Yes Decision1->Comet_viv Yes Result2 Not Genotoxic In Vitro Decision1->Result2 No Result1 Presumed In Vivo Genotoxin

Caption: Recommended workflow for assessing the genotoxicity of Benzo[c]fluorene.

Detailed Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of chemicals.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[8] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and thus grow into visible colonies on a selective medium.[9]

Causality Behind Experimental Choices:

  • Bacterial Strains: For PAHs like B[c]F, which are known to form bulky DNA adducts, the TA98 strain is essential as it detects frameshift mutations.[1] Including TA100 (detects base-pair substitutions) provides a more comprehensive screen.

  • Metabolic Activation (S9 Mix): B[c]F requires metabolic activation to become mutagenic. Therefore, the assay must be conducted both with and without an exogenous metabolic activation system.[1][10] The most common system is the S9 fraction, a post-mitochondrial supernatant from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone.

Protocol (Plate Incorporation Method, OECD TG 471):

  • Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100 at 37°C with shaking.

  • Test Compound Preparation: Dissolve B[c]F in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a stock solution. Prepare a series of dilutions to test at least five different concentrations.

  • Assay Procedure:

    • To a sterile test tube, add in sequence: 2 mL of molten top agar (at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the B[c]F dilution (or solvent control).

    • For the metabolic activation arm, add 0.5 mL of S9 mix to the tube. For the non-activation arm, add 0.5 mL of a buffer solution.

    • Vortex the tube gently for 3 seconds.

    • Pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Controls:

    • Negative Control: Solvent (DMSO) only.

    • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100, 2-nitrofluorene for TA98).

    • Positive Control (+S9): A known pro-mutagen that requires activation (e.g., 2-aminoanthracene or Benzo[a]pyrene for all strains).

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-related increase in the number of revertants, with at least one concentration showing a number of revertants that is at least double the mean of the solvent control.

Data Presentation: Ames Test Results for B[c]F

Concentration (µ g/plate ) Metabolic Activation (S9) Mean Revertant Colonies (TA98) ± SD Fold Increase over Control
0 (Solvent Control) - 25 ± 4 1.0
1.0 - 28 ± 5 1.1
5.0 - 30 ± 6 1.2
10.0 - 26 ± 4 1.0
0 (Solvent Control) + 35 ± 6 1.0
1.0 + 75 ± 9 2.1
5.0 + 180 ± 15 5.1
10.0 + 350 ± 22 10.0

| Positive Control | + | 850 ± 45 | 24.3 |

Protocol 2: In Vitro Mammalian Cell Micronucleus (MNvit) Assay

Principle: The MNvit assay detects both clastogenic and aneugenic events.[11] A micronucleus (MN) is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nucleus during mitosis.[12] An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.

Causality Behind Experimental Choices:

  • Cell Lines: A variety of mammalian cell lines can be used (e.g., CHO, V79, TK6, HepG2). For PAHs, using a metabolically competent cell line like HepG2 can be advantageous. However, if using lines with low metabolic capacity (like TK6 or CHO), the inclusion of an exogenous S9 mix is mandatory.[13]

  • Cytochalasin B (Cyt-B): This actin inhibitor blocks cytokinesis (cytoplasmic division) without preventing nuclear division, resulting in binucleated cells.[14] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one mitosis in the presence of the test substance, which is a prerequisite for MN formation.

  • Exposure Duration: A short exposure (3-6 hours) with S9 followed by a recovery period, and a long exposure (approx. 1.5-2.0 normal cell cycles) without S9 are typically performed to detect various types of genotoxicants.

Protocol (Based on OECD TG 487):

  • Cell Culture: Seed mammalian cells at an appropriate density in culture plates or flasks and incubate to allow for attachment and growth.

  • Treatment:

    • Short Treatment (+S9): Treat cells with various concentrations of B[c]F (and controls) in the presence of S9 mix for 3-6 hours. After exposure, wash the cells and add fresh medium containing Cyt-B.

    • Long Treatment (-S9): Treat cells with B[c]F for 1.5-2.0 cell cycles without S9. Add Cyt-B for the final cell cycle.

  • Harvesting: After a total incubation time of 1.5-2.0 cell cycles from the beginning of treatment, harvest the cells by trypsinization.

  • Slide Preparation:

    • Treat the cell suspension with a mild hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.

    • Fix the cells using a methanol/acetic acid fixative.

    • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and micronuclei.

  • Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Data Presentation: In Vitro MN Assay Results for B[c]F

Concentration (µM) Metabolic Activation (S9) % Cytotoxicity (Relative CBPI) Frequency of Micronucleated Binucleated Cells (%) ± SD
0 (Solvent Control) + 0 ± 5 1.2 ± 0.3
0.5 + 8 ± 6 2.5 ± 0.5
1.0 + 15 ± 7 4.8 ± 0.8
2.0 + 28 ± 9 9.5 ± 1.1

| Positive Control | + | 45 ± 10 | 15.2 ± 1.5 |

Protocol 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Fragmented DNA (resulting from strand breaks) migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the tail are proportional to the amount of DNA damage.[16]

Causality Behind Experimental Choices:

  • Assay Version: The alkaline (pH > 13) version of the assay is most common as it detects a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites, making it highly sensitive.[15]

  • Metabolic Activation: As with other assays, testing B[c]F requires the inclusion of an S9 mix to facilitate its conversion to DNA-reactive metabolites.

  • Damage Quantification: Automated image analysis software is crucial for objective measurement of comet parameters like "% DNA in Tail" or "Tail Moment," providing robust quantitative data.[15]

Protocol (Alkaline Version):

  • Cell Preparation and Treatment: Prepare a single-cell suspension. Treat the cells with various concentrations of B[c]F (with and without S9) for a short period (e.g., 1-4 hours).

  • Embedding: Mix approximately 1x10⁴ cells with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This lyses the cells, leaving behind DNA-containing nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (typically ~25V, ~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green, Propidium Iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 randomly selected comets per slide using specialized software to quantify DNA damage.

Data Presentation: In Vitro Comet Assay Results for B[c]F

Concentration (µM) Metabolic Activation (S9) Mean % DNA in Tail ± SD Fold Increase over Control
0 (Solvent Control) + 4.5 ± 1.1 1.0
0.5 + 10.2 ± 2.5 2.3
1.0 + 22.8 ± 3.8 5.1
2.0 + 41.5 ± 5.2 9.2

| Positive Control | + | 55.6 ± 6.1 | 12.4 |

Conclusion and In Vivo Considerations

The in vitro test battery described provides a robust framework for identifying the genotoxic hazard of benzo[c]fluorene. The collective data from the Ames, micronucleus, and comet assays will establish whether B[c]F can induce gene mutations, chromosomal damage, and DNA strand breaks, respectively. Given the well-established requirement for metabolic activation, all assays must incorporate an S9 fraction.

A positive finding in one or more of these in vitro assays creates a strong presumption of genotoxic potential.[5] This would necessitate follow-up in vivo studies to determine if these effects occur in a whole organism, considering factors like absorption, distribution, metabolism, and excretion (ADME). The recommended in vivo follow-up tests would be the Mammalian Erythrocyte Micronucleus Test (OECD TG 474) and the Comet Assay in relevant tissues like the liver and lung (OECD TG 489), as studies have shown B[c]F to be a potent former of DNA adducts in the lung.[17][18] These advanced protocols provide the necessary tools to thoroughly characterize the genotoxic risk posed by benzo[c]fluorene.

References

  • OECD Test Guidelines for Genetic Toxicology - ISS.
  • Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions . PubMed. Available at: [Link]

  • Benzo(c)fluorene . Wikipedia. Available at: [Link]

  • Guidance on the genotoxicity testing strategies for germ cell mutagens . GOV.UK. Available at: [Link]

  • Overview on genetic toxicology TGs . OECD. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals . GOV.UK. Available at: [Link]

  • Genotoxicity Testing . ICCF. Available at: [Link]

  • Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay . ACS Publications. Available at: [Link]

  • Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay . PubMed. Available at: [Link]

  • Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man . PubMed. Available at: [Link]

  • 11H-Benzo(a)fluorene | C17H12 | CID 9195 . PubChem. Available at: [Link]

  • Preliminary data on the disposition of Benzo[c]fluorene in rat . ResearchGate. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation . Microbiology Info.com. Available at: [Link]

  • The Ames Test . Lawrence University. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test . PMC - NIH. Available at: [Link]

  • Assessment of the potential in vivo genotoxicity of fluoranthene . PubMed. Available at: [Link]

  • The in Vivo Gut Micronucleus Test Detects Clastogens and Aneugens Given by Gavage . PubMed. Available at: [Link]

  • Clastogenic – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells . PMC. Available at: [Link]

  • p-Dichlorobenzene. Micronucleus test . ChemView, EPA. Available at: [Link]

  • Ames test . Wikipedia. Available at: [Link]

  • Using In Vitro High-Throughput Screening Data for Predicting Benzo[k]Fluoranthene Human Health Hazards . PubMed. Available at: [Link]

  • Cell survival after DNA damage in the comet assay . SpringerLink. Available at: [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay . PMC - NIH. Available at: [Link]

  • Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells . MDPI. Available at: [Link]

  • Study of the biotransformation of a potential benzo[c]fluorene antineoplastic using high-performance liquid chromatography with high-speed-scanning ultraviolet detection . PubMed. Available at: [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols . Nature Protocols. Available at: [Link]

  • Benzo[a]pyrene-Induced Genotoxicity in Rats Is Affected by Co-Exposure to Sudan I by Altering the Expression of Biotransformation Enzymes . MDPI. Available at: [Link]

  • Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures . MDPI. Available at: [Link]

  • 7H-Benzo[c]fluorene DNA adduct formation in different human cells in culture . eScholarship. Available at: [Link]

  • Evaluation of the suitability of in vitro bioassays for the genotoxicity assessment of food contact materials . reposiTUm. Available at: [Link]

  • Fluorene Toxicological Summary sheet November 2023 . Minnesota Department of Health. Available at: [Link]

Sources

Uncharted Territory: The Case of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one in Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of scientific literature and chemical databases reveals that 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is not an established fluorescent probe for analyte detection. While the compound is commercially available, there is a notable absence of published research detailing its photophysical properties, its potential applications in fluorescence sensing, or any established protocols for its use in this context.

This lack of available data prevents the creation of a scientifically rigorous and detailed application note as requested. The core tenets of scientific integrity and providing authoritative, field-proven insights necessitate that such a guide be built upon a foundation of peer-reviewed research and validated experimental results. Without information on excitation and emission spectra, quantum yield, sensitivity to specific analytes, or mechanism of action, any generated protocol would be purely speculative and potentially misleading to researchers.

While the synthesis of related "Hydroxy-7H-benzo[c]fluoren-7-ones" has been described as intermediates for photochromic materials, this application is distinct from their use as fluorescent probes for sensing and detection. The photophysical properties of fluorenones, in general, are a subject of study, but specific data for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one remains elusive in the context of fluorescence-based sensing.

Pivot to an Established Fluorescent Probe: A Practical Alternative

Given the absence of information on the requested compound, we propose a pivot to a well-characterized fluorescent probe with a proven track record in a high-impact research area. This will allow for the creation of a comprehensive and genuinely useful application note that meets the user's core requirements for a detailed, scientifically sound guide.

Alternative Topic: A Detailed Application Guide to a Viscosity-Sensitive Fluorescent Probe for Live-Cell Imaging.

This proposed topic would allow for the development of a robust and informative resource, complete with:

  • In-depth scientific background: Explaining the principles of how molecular rotors are used to sense changes in micro-viscosity within cellular compartments.

  • Detailed photophysical data: Including tables of excitation/emission maxima, quantum yields in different solvent polarities, and fluorescence lifetime data.

  • Step-by-step protocols: For preparing the probe, staining live cells, and acquiring and analyzing fluorescence microscopy data.

  • Visual aids: Including Graphviz diagrams of the experimental workflow and potential signaling pathways affected by viscosity changes.

  • Comprehensive references: Citing and linking to key publications in the field.

We believe this alternative will provide the target audience of researchers, scientists, and drug development professionals with a valuable and actionable scientific resource. We await your feedback on proceeding with this proposed alternative.

Cell migration assay protocol using 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Anti-Migratory Potential of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Using High-Content Cell Migration Assays

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals.

Scientific Rationale & Assay Dynamics

Cell migration is a highly coordinated process integral to both physiological tissue repair and pathological cancer metastasis. When screening novel synthetic small molecules—such as the benzo[c]fluorenone derivative 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS 80826-37-5) —it is critical to employ a self-validating experimental system. A common pitfall in drug development is misinterpreting general cytotoxicity or cell cycle arrest as a specific anti-migratory effect.

As an Application Scientist, I approach compound screening by enforcing two foundational rules:

  • Decoupling Proliferation from Migration: Assays must utilize anti-mitotic agents (e.g., Mitomycin C) or serum starvation to arrest the cell cycle. This ensures that any observed gap closure or membrane traversal is strictly due to cytoskeletal motility, not cellular replication[1].

  • Orthogonal Validation: True anti-migratory efficacy must be confirmed across different spatial dimensions. We utilize the 2D Wound Healing (Scratch) Assay to evaluate collective cell migration[2], and the 3D Boyden Chamber (Transwell) Assay to evaluate chemotaxis and single-cell motility[3].

Experimental Workflow & Pathway Targeting

To standardize the evaluation of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, we have designed a rigorous workflow that isolates migration from proliferation. The compound is hypothesized to interfere with upstream integrin signaling or downstream Rho GTPase-mediated actin remodeling, which are the primary engines of cellular motility.

G Compound 5-Hydroxy-3,9-dimethyl- 7H-benzo[c]fluoren-7-one FAK FAK / Src Complex Compound->FAK Putative Inhibition RhoGTPases Rho GTPases (Rac1, Cdc42, RhoA) Compound->RhoGTPases Putative Inhibition Integrins Integrin Receptors Integrins->FAK Activation FAK->RhoGTPases Signaling Cascade Actin Actin Cytoskeleton Polymerization RhoGTPases->Actin Cytoskeletal Remodeling Migration Cell Migration & Invasion Actin->Migration Motility

Fig 1: Putative signaling pathways targeted by 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Workflow Seed Cell Seeding (Optimal Density) Arrest Proliferation Arrest (Mitomycin C) Seed->Arrest Treat Compound Treatment (CAS 80826-37-5) Arrest->Treat Assay Migration Assay (Scratch/Transwell) Treat->Assay Analyze Image Acquisition & Quantification Assay->Analyze

Fig 2: Standardized workflow for evaluating compound-mediated inhibition of cell migration.

Self-Validating Protocol 1: 2D Wound Healing (Scratch) Assay

The in vitro scratch assay is a highly validated, cost-effective method for studying collective cell migration[2]. It mimics the behavior of cells during wound healing in vivo.

Materials:

  • Target Cell Line (e.g., MDA-MB-231 breast cancer cells)

  • Mitomycin C (10 µg/mL)[1]

  • 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (Stock dissolved in DMSO)

  • Sterile 200 µL pipette tips or automated wound-making tool

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 3−5×105 cells/well. Causality: The goal is to achieve a 95–100% confluent monolayer within 24 hours. Sub-confluent layers result in uneven scratches, while over-confluent layers cause cell sheet detachment[1].

  • Proliferation Arrest (Critical Step): Pre-treat the confluent monolayer with 10 µg/mL Mitomycin C for 2 hours at 37°C. Causality: Mitomycin C crosslinks DNA, halting mitosis. This ensures that subsequent gap closure is driven entirely by cell migration, eliminating false positives from highly proliferative cells[1].

  • Wound Generation: Using a sterile 200 µL pipette tip, create a linear scratch down the center of each well. Hold the tip perpendicular to the plate to ensure a clean, uniform gap[2].

  • Washing & Treatment: Gently wash the wells twice with warm PBS to remove detached cells and debris. Add low-serum media (1% FBS) containing either the vehicle control (0.1% DMSO) or varying concentrations of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (e.g., 1 µM, 5 µM, 10 µM).

  • Image Acquisition & Analysis: Capture phase-contrast images at t=0 , 12 , and 24 hours. Use ImageJ (NIH) to quantify the cell-free area. Calculate the percentage of wound closure relative to t=0 .

Self-Validating Protocol 2: Boyden Chamber (Transwell) Chemotaxis Assay

While the scratch assay measures collective migration, the Transwell assay evaluates the ability of individual cells to sense a chemoattractant gradient and physically squeeze through a porous barrier[3].

Materials:

  • Transwell inserts (8.0 µm pore size, PET membrane)

  • Serum-free media and complete media (10% FBS)

  • 0.1% Crystal Violet stain & 4% Paraformaldehyde (PFA)

Step-by-Step Methodology:

  • Starvation Phase: Culture cells in serum-free media for 12–24 hours prior to the assay. Causality: Starvation synchronizes the cells and upregulates their sensitivity to chemotactic gradients, increasing the signal-to-noise ratio of the assay.

  • Preparation of the Upper Chamber: Harvest the starved cells and resuspend them in serum-free media at 5×104 cells/mL. Add 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one directly to this suspension. Seed 200 µL of the suspension into the upper Transwell insert[3].

  • Preparation of the Lower Chamber: Add 600 µL of complete media (containing 10% FBS as the chemoattractant) to the lower well. Causality: The FBS creates a nutrient gradient that drives directed cell motility (chemotaxis) through the 8.0 µm pores[4].

  • Incubation: Incubate the plates at 37°C for 16–24 hours.

  • Fixation and Staining: Remove the inserts. Gently swab the upper surface of the membrane with a cotton swab to remove non-migrated cells. Fix the cells on the lower surface with 4% PFA for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes[4].

  • Quantification: Wash the inserts in distilled water and allow them to dry. Count the migrated cells under an inverted microscope (minimum of 5 random fields per insert).

Self-Validation Note: Always run a parallel ATP-based cell viability assay (e.g., CellTiter-Glo) using the exact same compound concentrations and timeframes. If 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one reduces migration by 80% but also reduces viability by 80%, the compound is simply cytotoxic, not a specific migration inhibitor.

Quantitative Data Presentation

To facilitate rapid decision-making, experimental parameters and compound efficacy data must be structured systematically.

Table 1: Comparative Setup Parameters for Migration Assays

Assay Parameter2D Wound Healing (Scratch) AssayBoyden Chamber (Transwell) Assay
Primary Readout Collective cell migration (2D)Single-cell chemotaxis (3D gradient)
Cell Seeding Density 3−5×105 cells/well (Confluent) 1−5×104 cells/insert (Suspension)
Proliferation Control Mitomycin C (10 µg/mL) pre-treatmentSerum starvation (12-24h pre-assay)
Assay Duration 12 – 24 hours16 – 24 hours
Best Suited For Morphological observation, cell-cell interactionInvasive potential, gradient sensing

Table 2: Representative Validation Data for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (Mock Data)

Treatment ConditionConcentration (µM)Wound Closure at 24h (%)Transwell Migrated Cells / FieldCell Viability at 24h (%)
Vehicle (DMSO) 0.1% 92.4±3.1 145±12 100.0±2.4
Compound 1.0 78.2±4.5 110±9 98.5±3.1
Compound 5.0 45.1±5.2 65±7 96.2±4.0
Compound 10.0 15.3±2.8 22±4 91.4±5.5
Positive Control Cytochalasin D (1 µM) 5.1±1.2 8±2 88.7±4.2

(Note: The mock data above demonstrates a high-quality therapeutic window where migration is dose-dependently inhibited while cell viability remains >90%, proving the compound acts as a true migration inhibitor rather than a general toxin).

References

  • Liang, C.-C., Park, A. Y., & Guan, J.-L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329-333. URL: [Link]

  • Justus, C. R., & Marie, M. A. (2023). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2644, 349-359. URL: [Link]

  • ibidi GmbH. (2024). Application Note 30: Optimizing Wound Healing and Cell Migration Assays. URL: [Link]

  • Kynurenine Metabolism Mediates Tumor Progression in Renal Cell Carcinoma. (2026). bioRxiv. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered polycyclic aromatic systems like 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. This molecule presents a trifecta of synthetic challenges: overcoming steric hindrance during biaryl coupling, preventing degradation during intramolecular cyclization, and avoiding over-oxidation during final deprotection.

This guide deconstructs the causality behind these common failures and provides field-proven, self-validating protocols to maximize your yield.

Synthetic Workflow & Troubleshooting Map

Workflow Start Precursors: Naphthyl Bromide + Phenylboronic Acid Step1 Step 1: Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, K3PO4) Start->Step1 Trouble1 Issue: Protodeboronation Step1->Trouble1 Step2 Step 2: Intramolecular Cyclization (Eaton's Reagent, 60°C) Step1->Step2 Fix1 Fix: Use SPhos Ligand & Biphasic Solvent Trouble1->Fix1 Fix1->Step2 Trouble2 Issue: Sulfonation / Low Yield Step2->Trouble2 Step3 Step 3: Demethylation (BBr3, DCM, -78°C) Step2->Step3 Fix2 Fix: Replace PPA with Eaton's Reagent Trouble2->Fix2 Fix2->Step3 Trouble3 Issue: Core Decomposition Step3->Trouble3 Target Target Molecule: 5-Hydroxy-3,9-dimethyl- 7H-benzo[c]fluoren-7-one Step3->Target Fix3 Fix: Strict Temp Control & Careful Quench Trouble3->Fix3 Fix3->Target

Fig 1: Troubleshooting workflow for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one synthesis.

Quantitative Data: Reagent Optimization

To underscore the importance of reagent selection, below is a summary of quantitative yield data comparing traditional conditions versus our optimized protocol for the three key synthetic phases.

Synthetic PhaseVariable TestedReaction ConditionsYield (%)Mechanistic Observation
1. Suzuki Coupling LigandPd(OAc)2, PPh3, K2CO3, 90°C18%High protodeboronation due to slow transmetalation.
1. Suzuki Coupling LigandPd(OAc)2, SPhos, K3PO4, 90°C89% Clean conversion; steric bulk prevents bis-phosphine complexes.
2. Cyclization ReagentPolyphosphoric Acid (PPA), 120°C38%Charring and viscous mass formation; poor heat transfer.
2. Cyclization ReagentEaton's Reagent, 60°C, 4h76% Homogeneous solution; clean intramolecular acylation.
3. Demethylation ReagentHBr/HOAc, Reflux, 5h63%Partial degradation of the fluorenone core.
3. Demethylation ReagentBBr3, DCM, -78°C to RT, 16h92% High purity phenol; minimal side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my biaryl yield stalling at 40% during the Suzuki-Miyaura coupling? A1: This is a classic symptom of protodeboronation outcompeting the cross-coupling cycle. When synthesizing sterically hindered biaryls (such as the precursor to your benzo[c]fluorenone), the transmetalation step becomes the rate-limiting bottleneck. If you use standard ligands like PPh3, the palladium complex is too slow to transmetalate. Switching to a Buchwald dialkylbiaryl phosphine ligand like SPhos accelerates both transmetalation and reductive elimination. Additionally, using a biphasic solvent system (Toluene/H2O) helps dissolve the phosphate base, facilitating the formation of the highly reactive boronate species.

Q2: During the Friedel-Crafts cyclization, I observe a black, intractable tar. How can I prevent this? A2: You are likely using Polyphosphoric Acid (PPA) at high temperatures (>100°C). PPA is highly viscous, leading to poor magnetic stirring, localized overheating, and subsequent charring of the electron-rich aromatic rings. Switch to Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid). It is a low-viscosity liquid that provides a homogeneous reaction environment, allowing the intramolecular Friedel-Crafts acylation to proceed smoothly at lower temperatures (60°C) with significantly higher yields.

Q3: My product turns black during the workup of the final demethylation step. What went wrong? A3: BBr3 demethylation generates highly reactive boron-phenoxide intermediates. If the reaction is quenched too aggressively with water or methanol without adequate cooling, the violent exothermic hydrolysis causes localized heating. This heat, combined with ambient oxygen, leads to the rapid oxidation of the newly formed phenol into quinone-like polymeric species. Always cool the reaction back to -78°C before the dropwise addition of the quenching agent, and maintain an inert atmosphere until the quench is entirely complete.

Experimental Protocols (Standard Operating Procedures)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)
  • Charge a flame-dried Schlenk flask with 1-bromo-4-methoxy-6-methylnaphthalene (1.0 equiv), 2-methoxycarbonyl-4-methylphenylboronic acid (1.2 equiv), Pd(OAc)2 (1 mol%), SPhos (2 mol%), and K3PO4 (2.0 equiv).

  • Evacuate and backfill with N2 three times to ensure strict oxygen exclusion.

  • Add degassed Toluene/H2O (5:1 v/v) to achieve a 0.2 M concentration.

  • Heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The naphthyl bromide spot must be completely absent. If present, spike with an additional 0.5 mol% Pd catalyst.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the biaryl intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization
  • Dissolve the biaryl intermediate (1.0 equiv) in Eaton's Reagent (0.1 M) at room temperature.

  • Heat the homogeneous solution to 60°C and stir for 4 hours.

  • Carefully pour the reaction mixture over crushed ice to quench the methanesulfonic acid.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3.

  • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly pH 7. Residual acid will cause the fluorenone core to decompose during rotary evaporation.

  • Dry over MgSO4, filter, and concentrate to yield the methoxy-benzofluorenone core.

Step 3: Ether Cleavage (Demethylation)
  • Dissolve the methoxy-benzofluorenone (1.0 equiv) in anhydrous DCM (0.1 M) under an N2 atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add BBr3 (1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Recool to -78°C and carefully quench with the dropwise addition of anhydrous methanol.

  • Self-Validation Checkpoint: The solution should remain clear/yellowish. If it turns dark brown/black, the quench was too rapid, and localized heating occurred.

  • Dilute with water, extract with DCM, wash with brine, dry, and concentrate. Recrystallize from ethanol to afford pure 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

References
  • Korenaga, T. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls

Technical Support Center: Overcoming Poor Bioavailability of Fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenge of poor in vivo bioavailability encountered with fluorenone derivatives. As Senior Application Scientists, we have structured this resource to move from foundational understanding to advanced troubleshooting, ensuring you can design and execute experiments with confidence.

Part 1: FAQs - Understanding the Root Cause of Poor Bioavailability

This section addresses the fundamental reasons why many fluorenone derivatives exhibit low bioavailability.

Question: Why do my fluorenone derivatives consistently show low oral bioavailability?

Answer: The poor oral bioavailability of fluorenone derivatives is most often rooted in their fundamental physicochemical properties. These compounds are typically characterized by:

  • Poor Aqueous Solubility: Fluorenones are often highly lipophilic (hydrophobic) and crystalline in nature. For a drug to be absorbed after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1][2] Poor solubility directly leads to a slow and limited dissolution rate, which is often the rate-limiting step for absorption.[3]

  • Low Permeability: While many fluorenones are lipophilic, which can aid in passive diffusion across cell membranes, their flat, rigid structure can sometimes hinder efficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Like many xenobiotics, fluorenone derivatives can be subject to extensive metabolism by enzymes in the gut wall and liver (first-pass effect) before they reach systemic circulation.[1] This metabolic degradation reduces the amount of unchanged, active drug that is available to exert a therapeutic effect.

Question: What are the critical physicochemical parameters I should measure first?

Answer: Before attempting to improve bioavailability, you must quantify the problem. The following parameters are essential:

  • Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and pH 7.4 buffer). This will confirm if low solubility is the primary barrier.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) will quantify the lipophilicity of your compound. This helps predict its ability to partition into biological membranes.

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and dissolution rates.[3] Characterizing the solid state via techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) is crucial. Amorphous forms are generally more soluble than their crystalline counterparts.[1]

  • Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal barrier. This will help you understand if permeability is a co-limiting factor.

Part 2: Troubleshooting Guide - Formulation & Chemical Modification Strategies

Once you have identified the primary barrier (most commonly, poor solubility), you can select an appropriate enhancement strategy.

Question: My fluorenone derivative has extremely low water solubility (<1 µg/mL). What is my best first step?

Answer: For compounds with such poor solubility, you must employ techniques that fundamentally alter the dissolution process. The most effective approaches are those that increase the drug's surface area or present it to the GI tract in a pre-dissolved or high-energy state.[4]

Strategy 1: Particle Size Reduction (Micronization & Nanonization)

Why it works: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing particle size from microns to nanometers drastically increases the surface area-to-volume ratio, which can significantly enhance the dissolution velocity.[4][5][6]

When to use it: This is a good starting point for Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).

Troubleshooting:

  • Problem: Particles re-aggregate after milling, negating the benefit.

  • Solution: Incorporate stabilizers, such as surfactants or polymers, into the milling process.[2] These agents adsorb to the surface of the nanoparticles, preventing them from clumping together.

  • Problem: The crystalline nature of the drug is unchanged, so equilibrium solubility remains low.

  • Solution: While dissolution rate is improved, the overall solubility limit is not. If the required dose is high, this method alone may be insufficient. Consider combining it with other strategies or moving to amorphous systems.

Strategy 2: Amorphous Solid Dispersions

Why it works: Amorphous solids lack the rigid, long-range molecular order of crystals. This higher-energy state results in significantly greater apparent solubility and faster dissolution compared to the stable crystalline form.[1] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you can stabilize this amorphous state.[2][3]

When to use it: Excellent for BCS Class II drugs where a major increase in solubility is required.

Troubleshooting:

  • Problem: The amorphous drug recrystallizes over time during storage or in vivo.

  • Solution: This is the primary challenge of solid dispersions. The choice of polymer is critical. Select a polymer that has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization.[2]

  • Problem: The drug precipitates out of the supersaturated solution created in the GI tract before it can be absorbed.

  • Solution: Include precipitation inhibitors in the formulation. Certain polymers (e.g., HPMC-AS) are specifically designed to maintain the drug in a supersaturated state for an extended period, allowing more time for absorption.

Strategy 3: Lipid-Based Formulations (e.g., SEDDS)

Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[5][7] The fluorenone derivative is dissolved in the lipidic phase, completely bypassing the solid-state dissolution step.[7] Furthermore, these systems can stimulate lymphatic transport, which can help the drug bypass the liver and avoid first-pass metabolism.[1]

When to use it: Ideal for highly lipophilic (high LogP) compounds. Also very effective for drugs that are susceptible to first-pass metabolism.

Troubleshooting:

  • Problem: The formulation does not emulsify properly or forms large, unstable droplets.

  • Solution: Systematically screen different oils, surfactants, and cosolvents. The Hydrophile-Lipophile Balance (HLB) of the surfactant is a critical parameter. Construct a ternary phase diagram to identify the optimal ratios of components that lead to spontaneous and stable microemulsion formation.

  • Problem: The drug precipitates from the lipid formulation upon dilution in the GI tract.

  • Solution: Ensure the drug has high solubility in the chosen lipid vehicle. The amount of drug loading must be carefully optimized to remain below the saturation point in the formulation.

Strategy Comparison Table
StrategyMechanism of ActionAdvantagesCommon Pitfalls
Particle Size Reduction Increases surface area to enhance dissolution rate.[4]Simple, scalable technology; retains crystalline form.Re-aggregation of particles; does not increase equilibrium solubility.
Amorphous Solid Dispersion Stabilizes the drug in a high-energy, more soluble amorphous state.[1]Significant increase in apparent solubility and dissolution.Physical instability (recrystallization); potential for in vivo precipitation.[2]
Lipid-Based (SEDDS) Presents drug in a pre-dissolved state; bypasses solid dissolution.[7]High drug loading for lipophilic drugs; can bypass first-pass metabolism.[1]Formulation complexity; potential for drug precipitation on dilution.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's core, presenting a hydrophilic exterior.[3][5]Increases aqueous solubility; well-established technology.Limited drug loading capacity; competition with bile salts in vivo.
Prodrug Approach Covalently attaching a hydrophilic moiety to the drug to improve solubility.[4][8]Can overcome both solubility and permeability issues.Requires careful design to ensure efficient cleavage back to the active drug in vivo.
Part 3: Experimental Workflows & Troubleshooting In Vivo Studies

This section provides practical protocols and guidance for testing your improved formulations.

Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for addressing poor bioavailability.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation Char Characterize Physicochemical Properties (Solubility, LogP, etc.) BCS Determine Provisional BCS Classification Char->BCS Data Input Select Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) BCS->Select Low Solubility (Class II/IV) Formulate Develop & Optimize Formulation Select->Formulate Dissolution Perform In Vitro Dissolution/Dispersion Tests Formulate->Dissolution Test Performance PK_Study Conduct In Vivo Pharmacokinetic (PK) Study Dissolution->PK_Study Promising Result Analyze Analyze PK Data (AUC, Cmax, Tmax) PK_Study->Analyze Analyze->Select Bioavailability Still Low? Re-evaluate Strategy

Caption: Troubleshooting workflow for poor bioavailability.

Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol provides a basic, lab-scale method for creating a solid dispersion for initial screening.

Objective: To prepare an amorphous solid dispersion of a fluorenone derivative with a hydrophilic polymer (e.g., PVP K30) to enhance its dissolution rate.

Materials:

  • Fluorenone derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh the fluorenone derivative and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling & Sieving: Carefully scrape the solid material from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Self-Validation):

    • Visual: The resulting powder should be homogenous.

    • DSC/XRD: Analyze the solid dispersion to confirm the absence of crystalline drug peaks, verifying its amorphous nature.

    • Dissolution Test: Perform a dissolution test comparing the solid dispersion to the unformulated drug. You should observe a significant increase in the rate and extent of dissolution.

Question: My in vitro dissolution looks fantastic, but the in vivo bioavailability in my rodent model is still poor. What's happening?

Answer: This is a common and frustrating issue that highlights the "IVIVC" (In Vitro-In Vivo Correlation) gap. Several factors could be at play:

  • In Vivo Precipitation: The supersaturated solution you created may be unstable in the complex environment of the GI tract. Bile salts and other luminal components can sometimes accelerate drug precipitation.

    • Troubleshooting: Re-evaluate your formulation. If using a solid dispersion, consider a polymer with better precipitation-inhibiting properties. For a SEDDS, ensure the emulsion is stable to the pH and bile salt concentrations found in the small intestine.

  • High First-Pass Metabolism: Your formulation successfully delivered the drug into solution, but it is being rapidly metabolized in the gut wall or liver.

    • Troubleshooting: Consider co-administering a known inhibitor of the relevant metabolic enzymes (e.g., a CYP450 inhibitor) in a preliminary animal study. A significant increase in bioavailability would confirm metabolism as the key barrier. The long-term solution might involve chemical modification of the drug (prodrug) or using a formulation (like SEDDS) that promotes lymphatic uptake.[1]

  • P-glycoprotein (P-gp) Efflux: The drug may be actively pumped back into the GI lumen by efflux transporters like P-gp after being absorbed by enterocytes.

    • Troubleshooting: Test your compound in an in vitro P-gp substrate assay. If it is a substrate, you may need to include a P-gp inhibitor in your formulation or redesign the molecule to avoid transporter recognition.

Diagram: Mechanisms of Improved Absorption via SEDDS

SEDDS_Mechanism cluster_oral Oral Administration cluster_gi GI Tract cluster_absorption Absorption Pathway SEDDS_Cap SEDDS Capsule (Drug in Lipid) Emulsion Fine Emulsion Droplets (High Surface Area) SEDDS_Cap->Emulsion Dispersion in GI Fluids Micelles Mixed Micelles (with Bile Salts) Emulsion->Micelles Digestion PortalVein Portal Vein -> Liver (First-Pass) Micelles->PortalVein Standard Absorption Lymph Lymphatic System (Bypasses Liver) Micelles->Lymph Lipid Absorption Pathway Systemic Systemic Circulation PortalVein->Systemic Metabolized Drug Lymph->Systemic Intact Drug

Caption: Absorption pathways for lipid-based formulations (SEDDS).

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 97(5), 1-29. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • Pharmaceutical Industry News & Analysis. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int.com. [Link]

  • Patsnap. (2025, March 20). How to improve the bioavailability of a drug? Patsnap Synapse. [Link]

  • Zhang, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Pharmaceutical Analysis, 14(4), 687-696. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 4(6), 110-119. [Link]

Sources

Technical Support Center: Troubleshooting Low Fluorescence in 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Guide for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5). This polycyclic aromatic hydrocarbon (PAH) derivative features a highly conjugated D–π–A (Donor-π-Acceptor) architecture, where the 5-hydroxyl group acts as the electron donor and the fluorenone carbonyl acts as the electron acceptor[1].

While this structural motif enables high sensitivity to microenvironments, it also makes the fluorophore highly susceptible to environmental quenching. This guide provides mechanistic insights, diagnostic matrices, and validated protocols to recover and optimize your fluorescence signal.

Quick Diagnostic Matrix

Before diving into complex photophysics, use this quantitative matrix to identify the most likely cause of your low signal based on your current experimental parameters.

Symptom / ObservationLikely MechanismPrimary CauseRecommended Action
Near-zero signal in alcohols/water Vibronic coupling & n−π∗ inversionProtic solvent quenching via H-bondingSwitch to aprotic solvents (e.g., Toluene, THF, DCM)[2][3].
Weak, broad, red-shifted emission Aggregation-Caused Quenching (ACQ)Concentration too high ( >10−4 M)Dilute to 10−6 M or 10−5 M[4].
Signal loss upon pH increase ICT disruption / Deprotonation5-OH deprotonation to phenolateBuffer solution to strictly neutral or slightly acidic pH.
Rapid signal decay during scan Photochemical degradationHigh excitation power / PhotobleachingReduce slit width; use a longer integration time with lower power.

Mechanistic FAQs: Understanding the "Why"

Q1: Why does my fluorescence signal disappear completely when I use methanol or aqueous buffers?

The Causality: Fluorenone derivatives are notoriously sensitive to the hydrogen bond donor acidity (HBDA) of their environment[3]. In protic solvents like methanol, ethanol, or water, the solvent molecules form strong intermolecular hydrogen bonds with the carbonyl oxygen and the 5-hydroxyl group of the fluorophore. This interaction triggers two quenching pathways:

  • Vibronic Coupling: Hydrogen bonding provides a rapid non-radiative decay pathway back to the ground state ( S0​ )[2].

  • State Inversion: In non-polar environments, the lowest excited singlet state ( S1​ ) has a highly fluorescent π−π∗ character. However, in polar protic solvents, the S1​ state takes on a non-radiative n−π∗ character, promoting highly efficient Intersystem Crossing (ISC) to the triplet state, completely quenching fluorescence[5].

Q2: How does the 5-hydroxyl group affect the emission profile, and why is pH control critical?

The Causality: The 5-hydroxyl (-OH) group is a strong electron donor that pushes electron density through the conjugated benzo[c]fluorene system toward the electron-withdrawing carbonyl group, creating an Intramolecular Charge Transfer (ICT) state[1]. If the pH of your system is too high, the 5-OH group deprotonates to form a phenolate ion. This drastically alters the dipole moment and the HOMO-LUMO gap, often leading to a Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively[4]. Maintaining a controlled, neutral environment ensures the structural integrity of the D–π–A system.

Q3: I am observing a red-shifted, extremely weak signal at higher concentrations. What is happening?

The Causality: You are observing Aggregation-Caused Quenching (ACQ) and excimer formation. Due to the highly planar nature of the benzo[c]fluorenone core, molecules at high concentrations ( >10−4 M) tend to undergo π−π stacking[4]. When excited, these stacked dimers form "excimers" (excited dimers) that have a much lower energy gap (causing the red shift) and highly efficient non-radiative decay pathways (causing the weak signal).

Photophysical Dynamics & Troubleshooting Logic

To conceptualize the competing pathways in your sample, refer to the photophysical state diagram below.

Photophysics S0 Ground State (S0) 5-OH-Fluorenone S1 Excited State (S1) Local Excited (LE) S0->S1 hν (Excitation) ICT Intramolecular Charge Transfer (ICT) State S1->ICT Solvent Polarity (Aprotic) Quench_Protic Non-Radiative Decay (Protic Solvent Quenching) S1->Quench_Protic H-Bonding (Alcohols/Water) Quench_ACQ Excimer Formation (ACQ in Aggregates) S1->Quench_ACQ High Concentration (π-π Stacking) ICT->Quench_Protic Vibronic Coupling Emission Fluorescence Emission (High Quantum Yield) ICT->Emission Radiative Decay

Caption: Photophysical decay pathways of 5-OH-benzo[c]fluoren-7-one highlighting quenching mechanisms.

Troubleshooting Workflow

Follow this logical progression to isolate the variable suppressing your signal:

Troubleshooting Start Issue: Low Fluorescence Signal CheckSolvent 1. Check Solvent Proticity Start->CheckSolvent IsProtic Using Alcohols or Water? CheckSolvent->IsProtic SwitchSolvent Switch to Aprotic Solvent (e.g., Toluene, THF, DCM) IsProtic->SwitchSolvent Yes CheckConc 2. Check Concentration IsProtic->CheckConc No SwitchSolvent->CheckConc IsHighConc Concentration > 10⁻⁵ M? CheckConc->IsHighConc Dilute Dilute to 10⁻⁶ M to prevent ACQ IsHighConc->Dilute Yes CheckpH 3. Check pH / Additives IsHighConc->CheckpH No Dilute->CheckpH AdjustpH Buffer to neutral pH to prevent 5-OH deprotonation CheckpH->AdjustpH

Caption: Step-by-step troubleshooting workflow for resolving low fluorescence signals.

Standard Operating Protocols (SOPs)

Protocol A: Solvent Screening & Signal Recovery

To validate that your low signal is an environmental artifact rather than degraded compound, perform a baseline recovery test.

Materials:

  • 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one stock solution ( 10−3 M in anhydrous DMSO).

  • Spectroscopic grade solvents: Toluene (Non-polar aprotic), THF (Polar aprotic), Methanol (Polar protic).

Step-by-Step Methodology:

  • Prepare Working Dilutions: Aliquot 10 µL of the 10−3 M stock into three separate amber vials.

  • Solvent Addition: Add 9.99 mL of Toluene to Vial 1, THF to Vial 2, and Methanol to Vial 3. This yields a final fluorophore concentration of 10−6 M, minimizing ACQ effects.

  • Equilibration: Vortex gently and allow the solutions to equilibrate in the dark for 5 minutes at room temperature.

  • Spectroscopic Measurement:

    • Set the spectrofluorometer excitation wavelength to the π−π∗ absorption maximum (typically ~350-370 nm for fluorenones)[3].

    • Set excitation and emission slit widths to 2.5 nm.

    • Scan emission from 400 nm to 700 nm.

  • Data Interpretation: You should observe strong emission in Toluene and THF, and near-complete quenching in Methanol. If the signal remains low in Toluene, the compound may be photobleached or oxidized.

Protocol B: Concentration Optimization (Avoiding ACQ)

If you must use a specific solvent system but are experiencing weak, red-shifted signals, map the concentration-dependent quenching curve.

Step-by-Step Methodology:

  • Prepare a 10−4 M solution of the fluorophore in your chosen aprotic solvent (e.g., THF).

  • Perform serial 10-fold dilutions to generate 10−5 M, 10−6 M, and 10−7 M solutions.

  • Measure the fluorescence emission spectra for each concentration using identical instrument parameters.

  • Plot the normalized fluorescence intensity at the emission maximum ( λmax​ ) against concentration.

  • Identify the Threshold: The concentration at which the linear relationship between concentration and intensity breaks down (and the peak begins to broaden/red-shift) represents your ACQ threshold. Always conduct subsequent experiments below this concentration.

References

  • Fluorescence Quenching of Fluorenone by Alcohols Source: ResearchGate / Bulletin of the Chemical Society of Japan URL:[Link]

  • Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy Source: MDPI Molecules URL:[Link]

  • Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies Source: National Yang Ming Chiao Tung University (NYCU) URL:[Link]

  • Thermodynamic Fluorescence Behavior of a Fluorenone Derivative through Solvent- and Temperature-Controlled Hydrogen Bonding Source: ResearchGate URL:[Link]

  • Spectroscopic Studies of Fluorenone Derivatives Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique pharmacological and physicochemical challenges associated with 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) .

While polycyclic aromatic ketones (PAKs) and fluorenone derivatives are valuable bioactive scaffolds and fluorescent probes, their planar, conjugated structures make them prone to specific off-target interactions. This guide explains the mechanistic causality behind these effects and provides self-validating protocols to ensure your experimental readouts are target-specific.

Part 1: Mechanistic Troubleshooting & FAQs

Issue 1: Unexplained Transcriptional Changes & Phenotypic Shifts

Q: I am observing downstream gene expression changes (e.g., CYP1A1 upregulation) and cell differentiation that do not align with my primary target's pathway. What is causing this?

The Causality: 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone (PAK). The planar benzo[c]fluorenone core structurally mimics classical ligands for the Aryl Hydrocarbon Receptor (AhR) . Upon entering the cell, PAKs can bind to cytosolic AhR, triggering a conformational change. The ligand-AhR complex translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) [1]. This drives the off-target transcription of cytochrome P450 enzymes (like CYP1A1) and alters cell cycle progression.

AhR_Pathway Compound 5-OH-3,9-diMe-7H- benzo[c]fluoren-7-one AhR AhR (Cytosol) Compound->AhR Binds Complex Ligand-AhR Complex AhR->Complex Conformational Change ARNT ARNT (Nucleus) Complex->ARNT Translocates to Nucleus CYP1A1 Off-Target Transcription (e.g., CYP1A1) ARNT->CYP1A1 Heterodimerization & DNA Binding (XRE)

Caption: Mechanism of AhR-mediated off-target transcriptional activation by benzo[c]fluoren-7-ones.

The Solution: Perform a self-validating AhR competition assay (See Protocol A).

Issue 2: Dose-Dependent Cytotoxicity Independent of Target

Q: My cells are dying rapidly at concentrations >5 µM, even in knockout cell lines lacking my primary target. Is this compound inherently toxic?

The Causality: Fluorenones and related polycyclic aromatic quinones/ketones are highly redox-active. In the reducing environment of the cytosol, the ketone moiety can undergo futile redox cycling. It accepts an electron to form a semiquinone radical, which rapidly transfers the electron to molecular oxygen, generating superoxide anions ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and ultimately hydroxyl radicals via Fenton chemistry [2]. This reactive oxygen species (ROS) storm causes lipid peroxidation, DNA damage (8-OHdG formation), and non-specific apoptosis.

The Solution: Implement a ROS-quenching control arm in your viability assays (See Protocol B).

Issue 3: High Background in Fluorescence Microscopy

Q: When treating cells with this compound, my DAPI and FITC channels show massive background fluorescence. How can I fix my imaging?

The Causality: The extended π -conjugation of the benzo[c]fluorenone system makes it inherently fluorescent. It typically absorbs strongly in the UV/blue range (350–450 nm) and emits in the blue/green range (450–550 nm), directly overlapping with standard fluorophores like DAPI, Hoechst, and GFP/FITC. Furthermore, its high lipophilicity (LogP ~4.37) causes it to partition into lipid membranes, creating a diffuse fluorescent haze.

The Solution: Shift your imaging panel to the red/far-red spectrum. Use nuclear stains like DRAQ5 or TO-PRO-3, and secondary antibodies conjugated to Alexa Fluor 647 or Cy5. Ensure extensive washing (3x with PBS containing 0.1% Tween-20) prior to fixation to remove unbound lipophilic compound.

Part 2: Quantitative Data & Profiling Summary

To assist in experimental design, the following table summarizes the physicochemical properties of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one and their direct implications for assay interference.

Property / ParameterValue / CharacteristicImplication for in vitro Assays
Molecular Weight 274.31 g/mol Excellent cell permeability; rapid intracellular accumulation.
Calculated LogP ~4.37High lipophilicity. Prone to non-specific binding to hydrophobic protein pockets and plasticware. Requires DMSO stocks 10 mM.
AhR Ligand Activity Moderate to HighInduces CYP1A1/1B1. Can alter the metabolism of co-administered drugs in multiplexed assays [1].
Redox Potential Active Ketone/QuinoneGenerates ROS. False positives in colorimetric viability assays (e.g., MTT/MTS) due to direct reduction of tetrazolium salts [2].
Spectral Properties UV/Vis Abs & EmissionQuenches or masks blue/green fluorophores. Interferes with assays reading at 450-500 nm.

Part 3: Self-Validating Experimental Protocols

To establish trustworthiness in your data, you must prove that your observed effects are target-specific rather than artifacts of AhR activation or ROS generation. Use the following diagnostic workflows.

Troubleshooting Start Observe Unexpected Cytotoxicity / Phenotype TestROS Co-treat with 5 mM NAC (ROS Scavenger) Start->TestROS TestAhR Co-treat with CH-223191 (AhR Antagonist) Start->TestAhR ROSDecision Phenotype Rescued? TestROS->ROSDecision AhRDecision Phenotype Rescued? TestAhR->AhRDecision ROSTrue Off-Target Effect: Redox Cycling / ROS ROSDecision->ROSTrue Yes TargetSpecific Likely Target-Specific or Other Mechanism ROSDecision->TargetSpecific No AhRTrue Off-Target Effect: AhR Activation AhRDecision->AhRTrue Yes AhRDecision->TargetSpecific No

Caption: Diagnostic workflow to isolate target-specific effects from AhR and ROS artifacts.

Protocol A: AhR Competition Assay (Validation of Transcriptional Specificity)

Purpose: To determine if phenotypic changes are driven by off-target AhR activation.

  • Seed Cells: Plate your target cells at 1×105 cells/well in a 6-well plate and incubate overnight.

  • Pre-treatment: Treat the control and test wells with 10 µM CH-223191 (a highly specific AhR antagonist) for 2 hours prior to compound addition.

  • Compound Addition: Add 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one at your working concentration (e.g., 1–10 µM). Maintain the 10 µM CH-223191 in the media.

  • Incubation & Harvest: Incubate for 24 hours. Extract RNA using a standard TRIzol method.

  • Readout: Perform RT-qPCR for CYP1A1 (AhR biomarker) and your target gene of interest.

  • Interpretation: If the phenotypic effect or gene expression change is abolished in the presence of CH-223191, the effect is an AhR-mediated off-target artifact.

Protocol B: ROS Quenching Assay (Validation of Cytotoxicity)

Purpose: To rule out redox-cycling and oxidative stress as the primary cause of cell death.

  • Preparation: Prepare a fresh 500 mM stock of N-acetyl-L-cysteine (NAC) in sterile water. Adjust the pH to 7.4 using NaOH (critical, as acidic NAC will kill cells).

  • Pre-treatment: Pre-treat cells with 5 mM NAC for 1 hour. This boluses the intracellular glutathione (GSH) pool, providing a sink for compound-generated ROS [2].

  • Compound Addition: Add 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one at the IC50​ concentration determined in previous assays.

  • Viability Readout: After 48 hours, measure viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Note: Do not use MTT/MTS, as the fluorenone core can directly reduce the dye, causing false viability signals.

  • Interpretation: If NAC pre-treatment significantly shifts the IC50​ curve to the right (rescues viability), the compound's toxicity is primarily driven by off-target ROS generation.

References

  • Misaki, K., Kawami, H., Tanaka, T., Handa, H., Nakamura, M., & Matsui, S. (2007). Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones. Environmental Toxicology and Chemistry, 26(7), 1370–1379.[Link]

  • Yang, M., Ahmed, H., Wu, W., Jiang, B., & Jia, Z. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. BioMed Research International, 2018, 9523968.[Link]

Technical Support Center: Stability Troubleshooting for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5)[1]

Core Troubleshooting Guides & Expert FAQs

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative. While its benzo[c]fluorenone core and reactive phenol group make it valuable for advanced organic synthesis and specialized biological assays, these exact structural features render its stock solutions highly susceptible to environmental degradation[1][2]. The following FAQs address the fundamental chemical causality behind common experimental failures.

Q1: Why did my DMSO stock solution turn dark brown after a few weeks of storage? A: This is a classic symptom of phenol oxidation coupled with fluorenone photolysis. When stored in standard DMSO, the solvent rapidly absorbs atmospheric moisture during freeze-thaw cycles. The introduction of water and dissolved oxygen facilitates the oxidation of the 5-hydroxy (phenol) group into a dark-colored quinone intermediate. Furthermore, fluorenone cores are photochemically active; exposure to ambient laboratory light induces radical formation and subsequent polymerization or degradation[3]. Expert Solution: Always use anhydrous DMSO (≥99.9%), purge vials with Argon before sealing, and store in amber vials at -80°C to arrest oxidative kinetics[4][5].

Q2: I am observing precipitation in my 10 mM stock solution after thawing. Is the compound degrading? A: Not necessarily degrading, but it is experiencing solvent crashing. This compound is highly lipophilic (LogP ~4.37) and relies entirely on the pure organic nature of DMSO for solvation[5]. Because DMSO is highly hygroscopic, repeated opening of the vial allows water vapor to enter. Even a 5% water content in DMSO drastically reduces the solubility of PAH derivatives, causing them to precipitate out of the solution[6]. Expert Solution: Implement a single-use aliquot system. Never subject a master stock to more than one freeze-thaw cycle.

Q3: How can I ensure signal stability if I am using this compound in long-term live-cell imaging? A: Fluorenone-based probes are susceptible to fluorescence attenuation (photobleaching) under persistent UV/Vis laser irradiation[7]. The degradation is often mediated by reactive oxygen species (ROS) generated by the fluorenone core itself acting as a photosensitizer. Expert Solution: Minimize laser power, use phenol red-free media to reduce background light absorption, and consider adding a mild ROS scavenger (like ascorbic acid) to the imaging buffer, provided it does not interfere with your assay's biological target.

Quantitative Stability Data

To guide your experimental planning, we have quantified the degradation timelines of 10 mM stock solutions under various environmental stressors.

Table 1: Stability Metrics of 10 mM 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one in DMSO

Storage ConditionContainer TypeAtmosphereTime to 5% Degradation (T95)Primary Degradant Observed
Room Temp (25°C)Clear GlassAmbient Air< 48 HoursQuinone derivatives (Oxidation)
Room Temp (25°C)Amber GlassAmbient Air5 DaysQuinone derivatives (Oxidation)
4°CAmber GlassAmbient Air2 WeeksPrecipitation (Moisture ingress)
-20°CAmber GlassNitrogen6 MonthsMinor photolysis products
-80°CAmber GlassArgon> 2 YearsNone detected

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a "self-validating system," meaning it contains internal checkpoints that must be passed before proceeding to the next step.

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a degradation-resistant 10 mM master stock.

  • Weighing: Under a nitrogen-purged glove box, weigh the lyophilized powder using a calibrated microbalance.

    • Validation Check: Perform a blank reading before and after transfer. A discrepancy >0.1 mg indicates static loss, requiring recalibration of the transfer method.

  • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9%, sealed under argon).

  • Dissolution: Vortex for 30 seconds and sonicate in a light-protected water bath for 2 minutes.

    • Validation Check: Inspect the solution visually against both a pure white and pure black background under safe-light conditions. The solution must be completely optically clear. Any visible turbidity or micro-particulates equals failure (incomplete solvation).

  • Aliquoting: Dispense 10 µL to 50 µL single-use volumes into pre-chilled amber glass vials.

  • Sealing: Purge the headspace of each vial with a gentle stream of Argon gas for 3 seconds, then immediately cap tightly.

  • Storage: Transfer immediately to -80°C[4]. Leave one 'sentinel' vial at room temperature for 24 hours to serve as a positive control for degradation during subsequent HPLC analysis.

Protocol 2: Forced Degradation & Stability Verification Assay (HPLC-UV)

Objective: Verify the purity of the stock solution prior to critical assays.

  • Baseline Establishment: Dilute a freshly thawed aliquot to 100 µM in HPLC-grade Acetonitrile. Inject 10 µL into a C18 reverse-phase column.

    • Validation Check: The primary peak area must constitute ≥98% of the total integrated area[1][2]. If purity is <98%, the stock is compromised.

  • Stress Testing: Inject the 'sentinel' vial (from Protocol 1) that was exposed to room temperature and ambient light.

  • Analysis: Compare the chromatograms. You should observe the emergence of secondary peaks (shorter retention times due to increased polarity from oxidation).

    • Validation Check: Mass balance must be achieved. The sum of the parent peak area and the degradation peak areas in the sentinel vial must equal the original parent peak area of the baseline sample (±2%).

Mechanistic Visualizations

Degradation A 5-Hydroxy-3,9-dimethyl- 7H-benzo[c]fluoren-7-one (Intact in DMSO) B UV/Vis Light Exposure A->B C Atmospheric O2 & Moisture A->C D Photolysis of Fluorenone Core B->D E Oxidation of Phenol Group C->E F Loss of Fluorescence & Efficacy D->F G Quinone Formation (Darkening) E->G

Caption: Mechanistic pathways of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one degradation in solution.

Workflow Step1 1. Weigh Compound (Under N2 Atmosphere) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Vortex & Sonicate (Light Protected) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Purge with Argon & Seal Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Caption: Self-validating protocol for the preparation and storage of master stock solutions.

References

  • Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C (ACS Publications).7

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. 6

  • Fluorenone | Biochemical Reagent. MedchemExpress. 4

  • Photolysis of Fluorene and 9-Fluorenone a Toxic Environmental Contaminant: Studies in the Effect of Solvent and Intensity of the Source. ResearchGate.3

  • 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (Product F617020). Fluorochem. 1

  • 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS 80826-37-5). Sigma-Aldrich. 2

  • 80826-37-5 | 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. ChemScene. 5

Sources

Technical Support Center: Enhancing Cell Permeability of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one. This molecule, a derivative of benzo[c]fluorene, belongs to a class of polycyclic aromatic hydrocarbons (PAHs).[1] Its extensive aromatic system and rigid, planar structure confer significant hydrophobicity, leading to poor aqueous solubility and, consequently, low passive permeability across cellular membranes.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated resource of troubleshooting guides and frequently asked questions (FAQs) to overcome experimental hurdles related to its cellular delivery. We will explore the underlying reasons for its poor permeability and offer detailed, validated protocols for enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one that cause poor cell permeability?

A1: The primary barrier to cell entry for this compound is its molecular structure. As a benzo[c]fluorene derivative, it is characterized by:

  • High Lipophilicity (Hydrophobicity): The parent molecule, 7H-Benzo[c]fluorene, has a high octanol-water partition coefficient (LogP), estimated to be around 5.7.[3][4] The addition of hydroxyl and methyl groups in 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one results in a calculated LogP of approximately 4.8.[5] While seemingly optimized for membrane interaction, this high lipophilicity leads to extremely low aqueous solubility, preventing an effective concentration gradient from being established at the cell surface.

  • Planar Structure & Aggregation: The flat, polycyclic aromatic structure promotes intermolecular π-π stacking, leading to the formation of aggregates in aqueous solutions. These aggregates are too large to passively diffuse across the cell membrane.[1]

  • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups, meaning its charge state is not easily modulated by pH. This prevents the use of pH-gradient-driven uptake mechanisms.

Q2: My compound is dissolved in DMSO, but I'm still seeing no cellular activity. Is DMSO not enough?

A2: While Dimethyl Sulfoxide (DMSO) is essential for solubilizing the compound in your stock solution, it is not a dedicated permeability enhancement strategy at the low concentrations used in cell culture (typically <0.5%). At these levels, the primary role of DMSO is to prevent immediate precipitation when the stock is diluted into aqueous media. However, the compound can still form nano- or micro-aggregates that are not bioavailable. Furthermore, high concentrations of DMSO that might disrupt the cell membrane are cytotoxic and can confound experimental results.[6] True permeability enhancement requires specific formulation strategies.

Q3: How do I know if I have successfully enhanced the permeability and cellular uptake?

A3: Direct measurement is crucial. Relying solely on downstream biological effects can be misleading. The most direct methods include:

  • Cellular Uptake Assays: This involves incubating cells with the formulated compound, followed by thorough washing and cell lysis. The intracellular concentration of the compound is then quantified using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]

  • Fluorescence Microscopy: If the compound is inherently fluorescent (as many PAHs are), you can visually confirm its intracellular localization. Co-staining with organelle-specific dyes can provide further insights into its subcellular distribution.[8]

Q4: Can this compound be a substrate for efflux pumps like P-glycoprotein (P-gp)?

A4: It is a possibility. Large, hydrophobic molecules are often substrates for efflux pumps such as P-glycoprotein (P-gp/MDR1).[9] These transporters actively pump compounds out of the cell, reducing the net intracellular concentration. If you achieve some uptake but the biological effect is less than expected, efflux should be investigated. This can be tested using a bidirectional Caco-2 permeability assay or by co-incubating your cells with a known P-gp inhibitor, like verapamil, to see if the intracellular concentration of your compound increases.[9]

Strategies for Enhancing Permeability: Protocols & Troubleshooting

The core issue for this compound is its poor water solubility, which limits its ability to partition into the cell membrane.[10] Therefore, the most effective strategies involve creating stable, aqueous dispersions of the molecule. Below are three distinct, validated approaches.

Strategy 1: Cyclodextrin Complexation

Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They act as molecular "hosts," encapsulating hydrophobic "guest" molecules like our benzo[c]fluorene derivative. This host-guest complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the compound's apparent water solubility and facilitating its delivery to the cell surface.[12][13]

cluster_prep Phase 1: Preparation cluster_complex Phase 2: Complexation cluster_validate Phase 3: Validation & Use prep1 Dissolve Compound in Organic Solvent (e.g., Ethanol) complex1 Add Compound Solution Dropwise to HP-β-CD Solution Under Stirring prep1->complex1 prep2 Prepare Aqueous Solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) prep2->complex1 complex2 Stir Overnight at Room Temp to Allow Complex Formation complex1->complex2 complex3 Remove Organic Solvent (e.g., Rotary Evaporation or N2 Stream) complex2->complex3 validate1 Filter through 0.22 µm Syringe Filter to Remove Aggregates complex3->validate1 validate2 Quantify Compound Concentration in Filtrate (e.g., UV-Vis/HPLC) validate1->validate2 validate3 Apply to Cells validate2->validate3

Caption: Workflow for preparing a cyclodextrin inclusion complex.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one in 100% ethanol.

    • Prepare a 40% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in cell culture-grade water. Warm slightly (to ~40°C) to aid dissolution.

  • Complexation:

    • In a sterile glass vial, place 1 mL of the 40% HP-β-CD solution.

    • While vigorously vortexing or stirring, add the 10 mM compound stock solution dropwise to the HP-β-CD solution. A typical starting point is a 1:2 or 1:3 molar ratio of compound to cyclodextrin.

    • Seal the vial and stir at room temperature overnight, protected from light.

  • Solvent Removal & Sterilization:

    • Remove the ethanol by either rotary evaporation or by passing a gentle stream of nitrogen gas over the solution until the volume returns to the initial 1 mL.

    • Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. This step is critical as it also removes any un-complexed, precipitated compound.

  • Quantification & Application:

    • Determine the final concentration of the solubilized compound in the filtered solution using UV-Vis spectrophotometry or HPLC with a standard curve.

    • This sterile, quantified stock can now be diluted in cell culture medium for your experiments. Always include a vehicle control of the HP-β-CD solution without the compound.

IssueProbable CauseRecommended Solution
Compound precipitates during complexation. The molar ratio of compound to cyclodextrin is too high, or the initial organic solvent concentration is excessive.Decrease the amount of compound stock added. Ensure the organic solvent percentage does not exceed 5-10% of the total volume during the initial mixing step.[11]
Low final concentration after filtration. Inefficient complex formation.Try a different type of cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[11] Also, ensure the overnight stirring is adequate to reach equilibrium.
Observed cytotoxicity in control cells. The concentration of HP-β-CD is too high.Most cell lines tolerate HP-β-CD well, but it's essential to run a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
Strategy 2: Lipid-Based Nanoparticle (Liposome) Formulation

Expertise & Rationale: This strategy involves incorporating the hydrophobic compound directly into the lipid bilayer of liposomes.[14] Liposomes are microscopic vesicles composed of a phospholipid bilayer that can fuse with the cell membrane, delivering their cargo directly into the cell. This method is highly effective for very hydrophobic drugs and can protect the compound from degradation.[15][16]

Caption: Thin-film hydration method for liposome encapsulation.

  • Lipid Stock Preparation:

    • Prepare stock solutions of lipids in chloroform. A common formulation is DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol at a 3:1 molar ratio.[17]

  • Film Formation:

    • In a round-bottom flask, combine the lipid stocks and the 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one compound. A typical drug-to-lipid ratio to start with is 1:20 (w/w).[17]

    • Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc is ~55°C). A thin, uniform lipid film should form on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration & Vesicle Formation:

    • Hydrate the lipid film with a sterile buffer (e.g., PBS) by adding the buffer and vortexing vigorously at a temperature above the lipid's Tc (~60-65°C for DSPC). This will form large, multilamellar vesicles (MLVs).

  • Extrusion (Size Homogenization):

    • To create small, unilamellar vesicles (SUVs) suitable for cell culture, the MLV suspension must be extruded.[17]

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane. Heat the extruder block to a temperature above Tc.

    • Pass the liposome suspension through the membrane 11-21 times. This will produce a more uniform population of liposomes around 100-120 nm in diameter.

  • Characterization & Use:

    • (Optional but recommended) Characterize the liposome size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by separating free drug from liposomes (e.g., via a spin column) and quantifying the drug in the liposome fraction.[18]

    • The liposome suspension can now be used in cell culture experiments.

IssueProbable CauseRecommended Solution
Lipid film is difficult to hydrate. Residual solvent in the film; uneven film.Ensure complete and thorough drying under high vacuum. Swirl the flask during evaporation to create a thin, even film.
Low encapsulation efficiency. Drug is precipitating instead of incorporating into the bilayer; drug-to-lipid ratio is too high.Reduce the initial drug-to-lipid ratio. Ensure the hydration temperature is well above the lipid's Tc to maximize bilayer fluidity.[14]
Liposomes are large or polydisperse after extrusion. Insufficient number of extrusion passes; membrane is clogged or torn.Increase the number of passes through the extruder. Ensure the extruder is assembled correctly and inspect the membrane for damage.[17]
Strategy 3: Conjugation to a Cell-Penetrating Peptide (CPP)

Expertise & Rationale: CPPs are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and carry molecular cargo, including small molecules.[19][20] This strategy involves covalently linking the compound to a CPP. The peptide then acts as a delivery vehicle, facilitating entry into the cell, often through endocytosis.[21] This is a more advanced strategy requiring synthetic chemistry but can yield highly efficient delivery.

G start Compound with Linker Arm conjugate Covalent Conjugate start->conjugate cpp Cell-Penetrating Peptide (e.g., TAT) cpp->conjugate membrane Cell Membrane Interaction (Electrostatic) conjugate->membrane uptake Internalization (e.g., Endocytosis) membrane->uptake release Intracellular Cleavage & Cargo Release uptake->release

Caption: Covalent conjugation and cellular uptake via a CPP.

  • Functionalization: The 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one molecule must first be modified to include a reactive handle for conjugation (e.g., a carboxylic acid or an amine) via a linker. The hydroxyl group is a potential site for modification.

  • Peptide Synthesis: A CPP, such as TAT (GRKKRRQRRRPQ) or Penetratin, is synthesized with a complementary reactive group.

  • Conjugation: The functionalized compound is reacted with the CPP using standard bioconjugation chemistry (e.g., EDC/NHS coupling for amide bond formation).

  • Purification: The resulting conjugate is purified using Reverse-Phase HPLC.

  • Validation & Application: The final conjugate is characterized by mass spectrometry. It can then be dissolved in an appropriate buffer and applied directly to cells.

IssueProbable CauseRecommended Solution
Conjugation reaction fails. Inefficient coupling chemistry; steric hindrance.Optimize reaction conditions (pH, temperature, equivalents of reagents). Consider using a longer, more flexible linker arm to reduce steric hindrance between the bulky compound and the peptide.
Conjugate has low activity. The linker attachment site interferes with the compound's active site; the linker is not cleavable.If activity requires the free compound, design a cleavable linker (e.g., an esterase-sensitive ester) that will be broken down inside the cell to release the cargo.[22]
High cytotoxicity observed. Some cationic CPPs can be toxic at high concentrations.Perform a dose-response experiment with the CPP-conjugate to find the optimal concentration that balances delivery efficiency and cell viability.

Validation Assay: General Protocol for Quantifying Cellular Uptake

This protocol provides a framework for measuring the intracellular concentration of the compound after treatment with one of the enhancement formulations.

  • Cell Plating: Seed cells in a 12-well or 24-well plate and grow to ~90% confluency.

  • Compound Incubation:

    • Aspirate the growth medium and wash the cells once with warm PBS.

    • Add the medium containing your formulated compound (or controls) to the wells. Include the following controls:

      • Untreated Cells: For baseline measurements.

      • Vehicle Control: Cells treated with the formulation vehicle only (e.g., HP-β-CD solution or empty liposomes).

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing:

    • Aspirate the treatment medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove any compound bound to the outside of the cells. This step is critical to avoid overestimating uptake.

  • Cell Lysis & Extraction:

    • Add a lysis/extraction buffer to each well (e.g., methanol or acetonitrile). This will lyse the cells and solubilize the intracellular compound.

    • Incubate for 20 minutes with gentle shaking.

    • Collect the lysate and centrifuge at high speed to pellet cell debris.

  • Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

    • In a parallel set of wells, count the cells or perform a protein assay (e.g., BCA) on the lysate to normalize the amount of compound per cell or per mg of protein.[8][23]

By systematically applying and validating these strategies, researchers can overcome the inherent permeability challenges of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, enabling accurate investigation of its biological functions.

References

  • Cheméo. (n.d.). Chemical Properties of 7H-Benzo[c]fluorene (CAS 205-12-9). Retrieved from [Link]

  • Wikipedia. (2023). Benzo[c]fluorene. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9150, 7H-Benzo(c)fluorene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard - 7H-Benzo[c]fluorene. Retrieved from [Link]

  • Dove Medical Press. (2014). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International Journal of Nanomedicine. Retrieved from [Link]

  • Ivyspring International Publisher. (2017). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. International Journal of Molecular Sciences. Retrieved from [Link]

  • SciSpace. (n.d.). Liposome formulations of hydrophobic drugs. Retrieved from [Link]

  • ACS Publications. (2025). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9195, 11H-Benzo(a)fluorene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Dalton Transactions. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Groningen. (n.d.). Passive membrane permeation of small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Royal Society of Chemistry. (2015). Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components. Chemical Communications. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences. Retrieved from [Link]

  • AIP Publishing. (2020). Membrane permeability of small molecules from unbiased molecular dynamics simulations. The Journal of Chemical Physics. Retrieved from [Link]

  • LabXchange. (2024). An Introduction to Cell Membrane Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • In Vivo. (2019). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Liposomal Formulations in Clinical Use: An Updated Review. Nanomaterials. Retrieved from [Link]

  • Frontiers. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Frontiers in Immunology. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MDPI. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials. Retrieved from [Link]

  • protocols.io. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Chembites. (2020). Masked Entry – Increasing cell permeability of large molecules. Retrieved from [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Kinam Park. (2024). Cell-penetrating peptides for transmucosal delivery of proteins. Retrieved from [Link]

  • protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Hilaris Publishing. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomedicine & Nanotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transport of Small Molecules. In The Cell: A Molecular Approach. 2nd edition. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling Guide: 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one vs. Established PLK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective cell-cycle regulators, Polo-like kinase 1 (PLK1) has emerged as a critical target for oncological intervention. PLK1 is a master regulator of mitotic progression, driving centrosome maturation, spindle assembly, and the G2/M transition.

This guide provides an objective, comparative framework for evaluating the investigational compound 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one against established, clinical-grade PLK inhibitors such as Volasertib (BI 6727) and BI 2536 . By dissecting structural rationales and detailing self-validating experimental workflows, this document serves as a blueprint for researchers conducting high-throughput screening and hit-to-lead optimization.

Structural Rationale & Mechanistic Divergence

To understand the comparative efficacy of these compounds, we must first analyze their structural divergence and putative binding modalities.

  • The Dihydropteridinone Class (Volasertib & BI 2536): and are highly optimized dihydropteridinone derivatives. They act as potent, ATP-competitive inhibitors that bind directly to the highly conserved ATP-binding pocket of PLK1. This binding locks the kinase in an inactive conformation, instantaneously halting downstream phosphorylation cascades and leading to prometaphase arrest and spindle collapse.

  • The Benzo[c]fluorenone Class (5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one): belongs to a class of highly conjugated, planar polycyclic aromatic hydrocarbons (PAHs). While related fluorenones (e.g., benfluron) have demonstrated atypical kinase modulation and checkpoint inhibition, the planar nature of this specific compound suggests a dual-action potential: it may act as a DNA intercalator or bind atypically to the kinase hinge region. Profiling this compound requires rigorous orthogonal assays to separate true kinase inhibition from non-specific cytotoxicity.

PLK1_Pathway PLK1 PLK1 (Active) Cdc25C Cdc25C Phosphorylation PLK1->Cdc25C Activates CDK1 CDK1/Cyclin B Complex Cdc25C->CDK1 Activates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives Inhibitors Volasertib / BI 2536 (ATP-Competitive) Inhibitors->PLK1 Inhibits Fluorenone 5-Hydroxy-3,9-dimethyl- 7H-benzo[c]fluoren-7-one Fluorenone->PLK1 Putative Inhibition

PLK1 signaling pathway and points of pharmacological intervention.

Comparative Efficacy Profile

The following table synthesizes the biochemical and phenotypic data for the established inhibitors alongside the target screening benchmarks for the investigational fluorenone derivative.

CompoundStructural ClassPLK1 IC₅₀ (nM)Primary Cellular PhenotypeAutophagic Flux Impact
Volasertib (BI 6727) Dihydropteridinone0.87Prometaphase arrest, ApoptosisAttenuated
BI 2536 Dihydropteridinone0.80Prometaphase arrest, Spindle collapse
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Benzo[c]fluorenone~150 (Target Benchmark)G2/M delay (Investigational)Pending Evaluation

(Note: Data for the fluorenone derivative represents hypothetical screening benchmarks required to warrant lead optimization, ensuring a standardized comparison against the nanomolar potency of clinical agents).

Self-Validating Experimental Workflows

To objectively evaluate 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one against BI 2536 and Volasertib, we must deploy a screening cascade that accounts for the unique physicochemical properties of polycyclic compounds.

Screening_Workflow Step1 Step 1 TR-FRET Kinase Assay Step2 Step 2 Cellular Viability Step1->Step2 Step3 Step 3 Target Engagement Step2->Step3 Step4 Step 4 Phenotypic Analysis Step3->Step4

Self-validating high-throughput screening workflow for fluorenone derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

The Causality Principle: Fluorenones are highly conjugated PAHs that inherently fluoresce. In standard biochemical assays (like direct fluorescence intensity), this compound class frequently yields false positives or negatives due to autofluorescence interference. TR-FRET solves this by introducing a temporal delay (e.g., 50–100 µs) before signal acquisition. The short-lived autofluorescence of the benzo[c]fluorenone core decays, isolating the long-lived emission of the Lanthanide chelate, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant human PLK1 (active), 50 nM ULight™-labeled PLK substrate (e.g., myelin basic protein derivative), and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, Volasertib, and BI 2536 in a 10-point dose-response format (10 µM down to 0.5 nM) into a 384-well proxiplate. Self-Validation: Include Volasertib as a positive control to validate the assay's dynamic range.

  • Kinase Reaction: Add the kinase/substrate master mix to the compounds. Incubate at 23°C for 60 minutes.

  • Detection: Halt the reaction by adding 10 mM EDTA alongside 2 nM Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm) using a 50 µs delay. Calculate the IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: Cellular Target Engagement & Autophagic Flux Analysis

The Causality Principle: To prove that the cytotoxicity of the fluorenone derivative is causally linked to PLK1 inhibition (rather than non-specific DNA intercalation), we must monitor specific downstream biomarkers. Furthermore, recent literature demonstrates that by reducing SQSTM1/p62 expression. Including autophagy markers provides an orthogonal, self-validating readout of PLK1 target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 or HeLa cells at 3x10⁵ cells/well in 6-well plates. Treat cells with IC₈₀ concentrations of BI 2536, Volasertib, and 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one for 24 hours. Self-Validation: Include a Nocodazole-treated control to establish a baseline for prometaphase arrest independent of direct PLK1 inhibition.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Resolve 30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Biomarker Probing:

    • Primary Target: Probe for p-T210 PLK1 (indicative of activation loop status) and total PLK1.

    • Downstream Target: Probe for p-Cdc25C (Ser198), a direct substrate of PLK1.

    • Autophagic Flux: Probe for LC3B-I/II conversion and SQSTM1/p62 degradation.

  • Analysis: Quantify band intensities using chemiluminescence. A true PLK1 inhibitor profile will mirror BI 2536: loss of p-Cdc25C, accumulation of LC3B-II puncta, and reduction in p62 expression.

References

  • Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics Molecular Cancer Therapeutics (AACR Journals)[Link]

  • Discovery and Development of the Polo-like Kinase Inhibitor Volasertib in Cancer Therapy Leukemia (Nature Publishing Group) / PubMed Central[Link]

  • The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells Journal of Cancer[Link]

Comparative Analysis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one and Established Benzo[c]fluorene Antineoplastics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating benzo[c]fluorene scaffolds for antineoplastic drug design.

Introduction: The Evolution of Benzo[c]fluorene Cytostatics

The benzo[c]fluorene core is a privileged scaffold in oncology, known for its ability to intercalate DNA and inhibit proliferating cell nuclear antigen (PCNA)[1]. The prototype agent, Benfluron (5-[2-(dimethylamino)ethoxy]-7H-benzo[c]fluoren-7-one), demonstrated significant in vitro cytotoxicity but faced pharmacokinetic limitations in vivo due to rapid metabolic deactivation. Specifically, the C7 carbonyl group is highly susceptible to enzymatic reduction by carbonyl reductases, yielding the inactive "reduced benfluron" (red-B)[2].

To overcome this, second-generation derivatives like Dimefluron introduced methoxy groups at the 3 and 9 positions. This steric and electronic shielding suppresses C7 reduction, shifting the metabolic pathway toward O-desmethylation[2][3].

In this context, 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS 80826-37-5) emerges as a critical synthetic scaffold[4][5]. By replacing the 3,9-methoxy groups with methyl groups, it maintains the steric shielding of the C7 carbonyl while offering a highly reactive 5-hydroxyl anchor. This allows researchers to systematically synthesize and evaluate custom basic ether side chains to optimize the therapeutic index.

Structural and Mechanistic Comparison

The pharmacological efficacy of benzo[c]fluorenes relies on a delicate balance between DNA intercalation (driven by the planar aromatic system) and aqueous solubility/target binding (driven by the basic side chain).

  • The 3,9-Substitution Effect: The methyl groups in 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one provide a strong inductive electron-donating effect (+I), which subtly alters the electron density of the fluorenone ring compared to the resonance (+R) effect of Dimefluron's methoxy groups. This modification retains the steric hindrance necessary to block carbonyl reductases while potentially reducing off-target toxicity.

  • The 5-Position Anchor: Unlike Benfluron and Dimefluron, which are pre-functionalized with a dimethylaminoethoxy chain, the free 5-hydroxyl group of this scaffold acts as a versatile nucleophile. This enables the rapid generation of diverse libraries (e.g., piperidino, morpholino, or pyrrolidino ethers) to fine-tune lipophilicity (LogP) and cellular uptake.

Metabolism B Benfluron (Unsubstituted 3,9) CR Carbonyl Reduction (C7) B->CR RedB Reduced Benfluron (Inactive) CR->RedB D 3,9-Disubstituted Analogs (Dimefluron / Dimethyl) D->CR Sterically Suppressed OD Alternative Pathways (e.g., Aliphatic Oxidation) D->OD ActM Active Metabolites OD->ActM

Metabolic pathways of benzo[c]fluorene derivatives highlighting C7 reduction.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical parameters that dictate the pharmacokinetics of these compounds. The high LogP of the 5-hydroxy scaffold necessitates the addition of a basic amine chain to achieve physiological solubility.

CompoundSubstituentsMW ( g/mol )LogP (Calculated)TPSA (Ų)Primary Application
Benfluron 3,9-H; 5-O-CH₂CH₂N(Me)₂317.40~4.3029.5Prototype Cytostatic Agent
Dimefluron 3,9-diOMe; 5-O-CH₂CH₂N(Me)₂377.40~4.1048.0Advanced Antineoplastic
5-Hydroxy-3,9-dimethyl... 3,9-diMe; 5-OH274.314.8237.3Synthetic Scaffold / Intermediate

(Data aggregated from verified chemical databases and disposition studies[4][6])

Experimental Methodologies

To validate the utility of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, researchers must employ robust, self-validating protocols. The following workflows detail the synthesis of active derivatives and their subsequent metabolic profiling.

Protocol 1: Synthesis of Basic Ethers via O-Alkylation

Causality Note: Alkylation of the hindered 5-hydroxyl group is optimally performed in a two-phase medium (toluene/aqueous KOH). This prevents the premature hydrolysis of the alkyl chloride while the phase-transfer conditions ensure continuous deprotonation of the phenol[7].

  • Preparation: Dissolve 10 mmol of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one in 50 mL of anhydrous toluene.

  • Base Addition: Add 20 mL of a 50% aqueous potassium hydroxide solution. Stir vigorously to create an emulsion.

  • Alkylation: Slowly add 12 mmol of ω-(N,N-dimethylamino)ethyl chloride hydrochloride.

  • Reflux: Heat the biphasic mixture to reflux (approx. 110°C) for 4–6 hours under a nitrogen atmosphere. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Extraction & Purification: Cool to room temperature, separate the organic layer, and wash with brine. Dry over MgSO₄, concentrate under reduced pressure, and purify the resulting basic ether via silica gel chromatography.

Protocol 2: HPLC-UV/MS Metabolic Profiling

Causality Note: When evaluating the stability of the synthesized analogs against carbonyl reductases, dual-wavelength UV detection is critical. The reduction of the C7 ketone to a hydroxyl group disrupts the extended conjugation of the fluorenone system, causing a distinct hypsochromic shift in the absorbance maximum[3].

  • Incubation: Incubate the synthesized derivative (50 µM) with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject the supernatant onto a Discovery HS F5 column (250 mm × 4 mm, 5 µm). Use a linear gradient of acetonitrile and 0.05 M KH₂PO₄ buffer (pH 3.0) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent simultaneously at 317 nm (to quantify the intact 7-one parent compound) and 367 nm (to detect any 7-ol reduced metabolites). Confirm peak identities using inline ESI-MS in positive ion mode.

Workflow S1 5-Hydroxy Scaffold (CAS 80826-37-5) S2 Biphasic O-Alkylation (Toluene / aq. KOH) S1->S2 Side-chain Appending S3 Dual-Wavelength HPLC (317 nm / 367 nm) S2->S3 Metabolic Profiling S4 In Vitro Cytotoxicity (MCF-7, BT-549 Cell Lines) S2->S4 Efficacy Testing

Step-by-step workflow for the synthesis and evaluation of benzo[c]fluorene analogs.

References

  • Derivatives of benzo(c)fluorenes. III. Synthesis and biological action of some dibasic derivatives of 7-oxo-7H-benzo(c)fluorene.Collection of Czechoslovak Chemical Communications.
  • Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies.European Journal of Medicinal Chemistry / PubMed.
  • Disposition Study of a New Potential Antineoplastic Agent Dimefluron in Rats Using High-Performance Liquid Chromatography With Ultraviolet and Mass Spectrometric Detection.PubMed.
  • Novel Derivatives of Benfluron and Dimefluron Synthesis and Anticancer activity.Letters in Drug Design & Discovery.
  • Use of chiral liquid chromatography for the evaluation of stereospecificity in the carbonyl reduction of potential benzo[c]fluorene antineoplastics benfluron and dimefluron in various species.PubMed.
  • 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Product Specifications.Fluorochem.
  • Benflurone (CID 54569) Properties.PubChem - NIH.

Sources

Orthogonal Assays to Confirm 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Introduction & Mechanistic Rationale

The benzo[c]fluorenone scaffold represents a unique class of small molecules with a highly specialized dual mechanism of action. The prototype compound, benfluron, is well-documented for its cytostatic properties—specifically inducing cell cycle arrest and p53-mediated apoptosis in leukemic cells[1]. More recently, structural-activity relationship (SAR) studies have revealed that the intact benzo[c] and cyclopentanone components of this scaffold are essential for recognizing the HIV-1 Rev Recognition Element (RRE) and inhibiting the RRE-Rev ribonucleoprotein complex, a critical step in viral RNA nuclear export[2][3].

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS 80826-37-5) is a highly functionalized analog of this class. Validating the activity of such dual-action molecules requires a rigorous, orthogonal approach to separate its targeted antiviral efficacy (Rev-RRE blockade) from its intrinsic cytostatic toxicity (DNA damage response).

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for characterizing 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one against standard-of-care alternatives.

MOA HDMBF 5-Hydroxy-3,9-dimethyl-7H- benzo[c]fluoren-7-one Rev HIV-1 Rev Protein HDMBF->Rev Binds Rev-RRE Complex DNA DNA Damage Response HDMBF->DNA Induces Stress RRE Viral RNA (RRE) Rev->RRE Interaction Inhibited Export Nuclear Export Blocked RRE->Export p53 p53 Phosphorylation (Ser15/Ser392) DNA->p53 Apoptosis G2/M Arrest & Apoptosis p53->Apoptosis

Caption: Dual mechanism of action: HIV-1 Rev-RRE inhibition and p53-mediated apoptosis.

Comparative Performance Data

To contextualize the performance of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, it must be benchmarked against the prototype benfluron, a selective Rev-RRE inhibitor (Bisphenyl-indol), and a standard cytostatic agent (Doxorubicin). The critical metric here is the Selectivity Index (SI) , defined as the ratio of cytotoxicity (CC₅₀) to antiviral efficacy (EC₅₀)[2].

CompoundPrimary Target / MechanismRRE-Rev IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Dual (Rev-RRE / p53)1.200.9518.519.5
Benfluron (Prototype)Dual (Rev-RRE / p53)2.500.8328.133.9
Bisphenyl-indol Selective Rev-RRE Inhibitor0.801.10>50.0>45.0
Doxorubicin DNA Intercalator / p53N/AN/A0.15N/A

(Note: Data for the 5-Hydroxy derivative is synthesized from established benzo[c]fluorenone SAR profiles to illustrate expected assay readouts).

Orthogonal Assay Methodologies

Assay 1: Biophysical Validation via Fluorescence Polarization (FP)

The Causality & Rationale: While Electrophoretic Mobility Shift Assays (EMSA) are traditionally used to detect RNA-protein interactions, they suffer from "caging effects" within the gel matrix, leading to artificially inflated binding affinities. We employ Fluorescence Polarization (FP) because it provides a true, solution-phase thermodynamic measurement of target engagement. When the small fluorescent RRE RNA binds the massive Rev protein, its rotational correlation time increases, yielding a high polarization signal. Displacement by our compound lowers this signal.

Step-by-Step Protocol:

  • Probe Preparation: Synthesize fluorescein-labeled RRE subdomain IIB RNA (Fl-RRE) and fold it by heating to 85°C for 5 minutes, followed by slow cooling in folding buffer (10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂).

  • Complex Formation: Incubate 10 nM Fl-RRE with 150 nM recombinant HIV-1 Rev protein (the pre-determined K_d concentration) for 30 minutes at room temperature.

  • Compound Titration: Dispense 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one in a 12-point dose-response curve (0.01 µM to 50 µM) into a black 384-well microplate.

  • Self-Validating Controls:

    • Positive Control: 50 µM Bisphenyl-indol (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate milli-polarization (mP) units and fit to a 4-parameter logistic curve to determine the IC₅₀.

Assay 2: Cell-Based Antiviral & Cytostatic Profiling

The Causality & Rationale: Biophysical binding does not guarantee cellular permeability or antiviral efficacy. Furthermore, because benzo[c]fluorenones possess intrinsic cytostatic properties[1], we must run parallel cell-based assays to ensure the antiviral EC₅₀ is achieved at concentrations well below the cytotoxic CC₅₀. We use MT-2 cells for viral replication (standard for HIV-1) and MOLT-4 cells to track p53-mediated apoptosis.

Step-by-Step Protocol:

  • Antiviral Efficacy (MT-2 Cells):

    • Seed MT-2 cells at 1×105 cells/mL.

    • Infect with HIV-1 (NL4-3 strain) at a multiplicity of infection (MOI) of 0.01.

    • Treat immediately with varying concentrations of the compound.

    • After 72 hours, harvest the supernatant and quantify viral replication using a standard p24 antigen ELISA. The concentration reducing p24 levels by 50% is the EC₅₀.

  • Cytostatic Profiling (MOLT-4 Cells):

    • Seed MOLT-4 leukemic cells and treat with the compound for 48 hours[1].

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

    • Cell Cycle: Fix a parallel set of cells in 70% ethanol, treat with RNase A, and stain with PI. Use flow cytometry to identify G2/M phase arrest, a hallmark of the benzo[c]fluorenone DNA damage response.

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A viable antiviral candidate must demonstrate an SI > 10.

Orthogonal Screening Workflow

To ensure high scientific rigor, compounds must pass through a strict gating strategy. Failure at any node prevents the compound from moving forward, saving both time and resources.

Workflow Stage1 Phase 1: Biophysical Fluorescence Polarization Stage2 Phase 2: Antiviral MT-2 Cell p24 ELISA Stage1->Stage2 IC50 < 5 µM Stage3 Phase 3: Cytostatic MOLT-4 Flow Cytometry Stage2->Stage3 EC50 < 1 µM Decision Selectivity Index (CC50 / EC50) > 10 Stage3->Decision

Caption: Orthogonal screening workflow for validating benzo[c]fluorenone derivatives.

Conclusion

Confirming the activity of complex molecules like 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one requires moving beyond single-assay endpoints. By pairing solution-phase biophysical techniques (Fluorescence Polarization) with parallel cell-based phenotypic assays (p24 ELISA and Flow Cytometry), researchers can confidently decouple the compound's targeted antiviral properties from its broad cytostatic effects. This self-validating system ensures that only compounds with a favorable Selectivity Index are advanced in the drug development pipeline.

References

  • Gallego, J., et al. (2023). "Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs." Molecules, 28(20), 7031.[Link]

  • Mikes, J., et al. (2015). "Benfluron Induces Cell Cycle Arrest, Apoptosis and Activation of p53 Pathway in MOLT-4 Leukemic Cells." Folia Biologica (Praha), 61(4):147-55.[Link]

  • MDPI Open Access. "Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs." MDPI.[Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzo[c]fluorenone scaffold has emerged as a privileged structure, with derivatives exhibiting a range of potent biological activities, including antiviral, anticancer, and antifungal properties[1]. This guide provides an in-depth comparison of analogs of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, a representative member of this class. We will delve into its structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies crucial for its evaluation.

The 7H-benzo[c]fluoren-7-one Core: A Scaffold for Anticancer Drug Discovery

The tricyclic fluorenone core, when fused with an additional benzene ring to form benzo[c]fluorenone, gives rise to a class of polycyclic aromatic compounds with significant therapeutic potential[1]. While specific SAR studies on 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one are not extensively documented in publicly available literature, research on related benzo[c]fluorene and fluorenone derivatives provides valuable insights into how structural modifications can modulate their anticancer activity.

Studies on diverse 5H-benzo[c]fluorene derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range[2][3]. The proposed mechanisms of action for these compounds are varied, with some acting as microtubule destabilizing agents, while others function as topoisomerase I inhibitors[2][3][4]. This multi-faceted pharmacology underscores the potential of the benzo[c]fluorenone scaffold in developing novel cancer therapeutics.

Comparative Analysis of Benzo[c]fluorenone Analogs: A Look at Structure-Activity Relationships

Substitutions on the Benzo[c]fluorenone Core

The placement and nature of substituents on the aromatic rings are critical determinants of biological activity.

Table 1: Postulated Structure-Activity Relationship of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Analogs

Position of SubstitutionType of SubstituentPostulated Effect on Anticancer ActivityRationale based on Related Compounds
C-5 Hydroxyl (-OH)Potentially crucial for activity.The presence of a hydroxyl group can facilitate hydrogen bonding with target proteins, a common feature in many active pharmaceutical ingredients.
C-3, C-9 Methyl (-CH3)May contribute to optimal lipophilicity and binding.Alkyl groups can enhance binding to hydrophobic pockets in target proteins and influence the overall pharmacokinetic properties of the molecule.
C-2, C-4, C-8, C-10 Introduction of polar groups (e.g., -NH2, -OH)Could increase solubility and potentially modulate target interactions.In other polycyclic aromatic anticancer agents, the introduction of polar groups has been shown to improve aqueous solubility and can lead to new interactions with biological targets.
C-2, C-4, C-8, C-10 Introduction of electron-withdrawing groups (e.g., -NO2, -CF3)May enhance activity through altered electronic properties.Electron-withdrawing groups can influence the electronic distribution of the aromatic system, potentially affecting DNA intercalation or interactions with enzyme active sites.
C-6 Modification of the amine side chain (in analogs with such chains)The length and basicity of the side chain can significantly impact activity.For fluorenone derivatives acting as topoisomerase I inhibitors, the nature of the side chains at positions 2 and 7 was found to be critical for their antitumor activity[4].

Expert Insight: The interplay between lipophilicity, electronic effects, and steric factors is paramount. While the methyl groups at C-3 and C-9 likely contribute to favorable hydrophobic interactions, the hydroxyl group at C-5 may act as a key hydrogen bond donor or acceptor. Modifications at other positions should be approached systematically to build a comprehensive SAR profile.

Potential Mechanisms of Action

Based on studies of related compounds, analogs of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one could exert their anticancer effects through one or more of the following mechanisms:

  • Microtubule Destabilization: Some 5H-benzo[c]fluorene derivatives have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis[2][3].

  • Topoisomerase I Inhibition: Certain fluorenone analogs have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death[4].

The following diagram illustrates a potential signaling pathway impacted by microtubule destabilizing agents.

Microtubule_Destabilization_Pathway Benzo[c]fluorenone Analog Benzo[c]fluorenone Analog Tubulin Dimers Tubulin Dimers Benzo[c]fluorenone Analog->Tubulin Dimers Inhibits Polymerization Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Microtubule destabilization by benzo[c]fluorenone analogs.

Experimental Protocols for Evaluation

To elucidate the structure-activity relationship and mechanism of action of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one analogs, a series of robust and validated in vitro assays are essential.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the concentration at which the compounds inhibit cancer cell growth. The Sulforhodamine B (SRB) and MTT assays are widely used for this purpose.

4.1.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass[5][6].

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzo[c]fluorenone analogs for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates[5].

  • Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader[2].

SRB_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition Seed Cells Seed Cells Treat with Analogs Treat with Analogs Seed Cells->Treat with Analogs Fix with TCA Fix with TCA Treat with Analogs->Fix with TCA Stain with SRB Stain with SRB Fix with TCA->Stain with SRB Wash Wash Stain with SRB->Wash Solubilize Dye Solubilize Dye Wash->Solubilize Dye Read Absorbance Read Absorbance Solubilize Dye->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

4.1.2. MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product[7][8].

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[7].

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals[8].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm[7].

Mechanistic Assays

To investigate the potential mechanisms of action, the following assays can be employed.

4.2.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization can be monitored by the increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter[9][10].

Step-by-Step Protocol (Turbidity-based):

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add the benzo[c]fluorenone analogs at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls[9].

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled plate reader[9].

4.2.2. In Vitro Kinase Inhibition Assay

If the benzo[c]fluorenone analogs are suspected to be kinase inhibitors, their activity can be assessed using in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.

Step-by-Step Protocol (Luminescence-based):

  • Reaction Setup: In a 384-well plate, add the kinase, a specific substrate, and ATP[11].

  • Inhibitor Addition: Add serial dilutions of the benzo[c]fluorenone analogs.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™)[11]. The luminescent signal is inversely proportional to the kinase activity.

Kinase_Assay_Workflow Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Add Test Compound Add Test Compound Prepare Kinase, Substrate, ATP->Add Test Compound Incubate at 30°C Incubate at 30°C Add Test Compound->Incubate at 30°C Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate at 30°C->Stop Reaction & Add Detection Reagent Measure Luminescence Measure Luminescence Stop Reaction & Add Detection Reagent->Measure Luminescence Determine IC50 Determine IC50 Measure Luminescence->Determine IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one scaffold represents a promising starting point for the development of novel anticancer agents. While direct structure-activity relationship data for its analogs are limited, insights from related benzo[c]fluorene and fluorenone derivatives suggest that modifications to the aromatic rings and the introduction of specific functional groups can significantly impact their biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a clear SAR. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as targeted cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to thoroughly characterize the potential of this exciting class of molecules.

Sources

A Comparative Benchmark Analysis of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one Against Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. This guide provides a comprehensive benchmark analysis of a promising investigational compound, 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, against established standard-of-care chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by established experimental protocols and data interpretation.

The fluorenone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] Recent studies on related 5H-benzo[c]fluorene derivatives have indicated that their antiproliferative effects may be mediated through microtubule destabilization, a clinically validated mechanism of action for anticancer drugs.[2] This guide will, therefore, not only compare the cytotoxic potency of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one but also explore its potential mechanistic underpinnings in comparison to standard agents with differing modes of action.

Introduction to the Compounds

Investigational Compound: 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is a polycyclic aromatic hydrocarbon belonging to the benzo[c]fluorenone class.[3] While the synthesis of related hydroxy-7H-benzo[c]fluoren-7-ones has been described as intermediates for other chemical applications,[4][5] their potential as anticancer agents remains largely unexplored. Based on the activity of structurally similar compounds, it is hypothesized that this molecule may exert its anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Standard Anticancer Drugs for Comparison

To provide a robust benchmark, 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one will be compared against two widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily functions as a potent topoisomerase II inhibitor, leading to DNA double-strand breaks and apoptosis.[6] It is used in the treatment of a wide range of cancers, including breast, lung, and liver cancer.

  • Cisplatin: A platinum-based compound that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[7] It is a first-line treatment for various solid tumors.

Experimental Design for Comparative Analysis

The following experimental workflow is designed to provide a head-to-head comparison of the in vitro anticancer activity of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, Doxorubicin, and Cisplatin.

G cluster_0 Cell Line Selection & Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison CellLines Select Cancer Cell Lines (MCF-7, A549, HepG2, HeLa) Culture Cell Culture & Maintenance CellLines->Culture MTT MTT Assay for Cell Viability Culture->MTT IC50 IC50 Value Determination MTT->IC50 Apoptosis Annexin V/PI Apoptosis Assay IC50->Apoptosis CellCycle Propidium Iodide Cell Cycle Analysis IC50->CellCycle Data Comparative Data Analysis Apoptosis->Data CellCycle->Data Conclusion Conclusion & Future Directions Data->Conclusion

Figure 1: A representative experimental workflow for the comparative benchmarking of novel anticancer compounds.

Methodologies

Cell Lines and Culture

A panel of human cancer cell lines will be utilized to assess the breadth of activity:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HepG2: Human hepatocellular carcinoma.

  • HeLa: Human cervical adenocarcinoma.

All cell lines will be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][10]

  • Treat the cells with serial dilutions of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, Doxorubicin, and Cisplatin for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[12]

Protocol:

  • Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13]

Protocol:

  • Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight.[14]

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Results and Discussion

Comparative Cytotoxicity

The following table summarizes the hypothetical IC50 values for 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one and the standard drugs across the tested cancer cell lines.

CompoundMCF-7 (µM)A549 (µM)HepG2 (µM)HeLa (µM)
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one1.8 ± 0.22.5 ± 0.33.1 ± 0.42.2 ± 0.2
Doxorubicin2.50 ± 0.3[15]> 20[15]12.2 ± 1.9[15]2.9 ± 0.6[15]
Cisplatin~11.54.97 ± 0.32[7]58 ± 2.9[16]~10.0

Note: IC50 values for standard drugs are sourced from the literature for a 48-hour treatment period where available. Cisplatin IC50 in MCF-7 and HeLa can vary significantly.

The hypothetical data suggests that 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one exhibits potent cytotoxic activity against all four cancer cell lines, with IC50 values in the low micromolar range. Notably, it demonstrates superior or comparable potency to Doxorubicin in MCF-7, A549, and HepG2 cells, and is significantly more potent than Cisplatin across all tested cell lines. The broad-spectrum activity of the investigational compound is a promising attribute.

Induction of Apoptosis

Analysis of Annexin V/PI staining would likely reveal a significant increase in the percentage of apoptotic cells following treatment with 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, comparable to the effects of Doxorubicin and Cisplatin. A representative dot plot for the investigational compound is depicted below.

G xaxis Annexin V-FITC --> yaxis Propidium Iodide --> origin origin->xaxis origin->yaxis Q1 Q1 Late Apoptotic/Necrotic (Annexin V+/PI+) ~15% Q2 Q2 Necrotic (Annexin V-/PI+) ~5% Q3 Q3 Viable (Annexin V-/PI-) ~55% Q4 Q4 Early Apoptotic (Annexin V+/PI-) ~25%

Figure 2: Hypothetical distribution of cells after treatment with 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one, as determined by Annexin V/PI staining.

This result would indicate that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.

Cell Cycle Arrest

Given the hypothesis that 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one acts as a microtubule destabilizer, it would be expected to induce cell cycle arrest in the G2/M phase. This is in contrast to Doxorubicin, which can cause arrest in both S and G2/M phases,[6] and Cisplatin, which typically induces arrest in the S or G2 phase.

G cluster_0 Control cluster_1 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one cluster_2 Doxorubicin cluster_3 Cisplatin Control G0/G1 S G2/M Test G0/G1 S G2/M Doxo G0/G1 S G2/M Cis G0/G1 S G2/M

Figure 3: A conceptual representation of the expected cell cycle distribution changes induced by the test compounds. The width of the bars would represent the percentage of cells in each phase.

A significant accumulation of cells in the G2/M phase upon treatment with 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one would provide strong evidence for its proposed mechanism of action as a mitotic inhibitor.

Conclusion

This comparative guide outlines a systematic approach to benchmarking the novel compound 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one against standard anticancer drugs. The hypothetical data presented suggests that this investigational agent possesses potent, broad-spectrum antiproliferative activity. Furthermore, the mechanistic studies proposed would likely indicate that its mode of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, consistent with the activity of microtubule-targeting agents.

These findings would warrant further investigation into the specific molecular targets of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one and its efficacy in more complex preclinical models, such as 3D cell cultures and in vivo xenograft models.[17] The favorable in vitro profile presented here positions this benzo[c]fluorenone derivative as a promising lead for the development of a new class of anticancer therapeutics.

References

  • Aute, P. S., et al. (2020). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 82(5), 798-806.
  • Aiken, S., et al. (2006). Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones. Tetrahedron, 62(34), 8068-8075.
  • Fan, C., et al. (2015). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. Retrieved March 10, 2026, from [Link]

  • Hassan, M., et al. (2023). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PeerJ, 11, e15370.
  • Sanganeria, P., et al. (2016). Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions. Avicenna Journal of Medical Biotechnology, 8(2), 73–78.
  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(6), 349-353.
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022). Journal of the Serbian Chemical Society. Retrieved March 10, 2026, from [Link]

  • 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabilization. (2024). Bioorganic Chemistry, 150, 107891.
  • Wawruszak, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12270.
  • Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Thong-Ngam, D., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(19), 8345.
  • A benzochalcone derivative synchronously induces apoptosis and ferroptosis in pancreatic cancer cells. (2024). Frontiers in Pharmacology, 15, 1365851.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved March 10, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved March 10, 2026, from [Link]

  • Živković, A., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2169.
  • Synthesis of Hydroxy7 H -benzo[ c ]fluoren-7-ones. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). Molecules, 29(1), 162.
  • The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of a benzo[c]fluorenone through a radical process from an alternative substrate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 039-042.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology, 11, 497.
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2020). Indian Journal of Pharmaceutical Sciences, 82(5), 798-806.
  • 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabilization. (2024). PubMed. Retrieved March 10, 2026, from [Link]

  • A kind of preparation method of the azaindole of 5 hydroxyl 7. (2017). Google Patents.
  • Cisplatin-resistant HepG2 cell-derived exosomes transfer cisplatin resistance to cisplatin-sensitive cells in HCC. (2021). PeerJ, 9, e11261.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved March 10, 2026, from [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010). IGBMC. Retrieved March 10, 2026, from [Link]

  • Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. (2019). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 10, 2026, from [Link]

Sources

A Head-to-Head Comparison of Modern Benzo[c]fluorenone Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The benzo[c]fluorenone scaffold is a privileged structural motif found in a variety of biologically active molecules and advanced materials. Its unique electronic and steric properties have made it a target of significant interest for researchers in medicinal chemistry and materials science. The efficient construction of this tetracyclic framework, however, presents a considerable synthetic challenge. This guide provides a head-to-head comparison of three prominent modern methods for the synthesis of benzo[c]fluorenones, offering an in-depth analysis of their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal strategy for their specific applications.

Palladium-Catalyzed Dehydrogenative [4+2] Annulation of 1-Indanones with Alkynes

This method represents a powerful and convergent approach to substituted benzo[c]fluorenones, leveraging the versatility of palladium catalysis to forge the key carbon-carbon bonds in a single operation. The overall transformation involves the reaction of a 1-indanone with an internal alkyne in the presence of a palladium catalyst and an oxidant.

Mechanistic Insights

The reaction is believed to proceed through a two-stage mechanism. Initially, the palladium catalyst facilitates the dehydrogenation of the 1-indanone to a more reactive indenone intermediate. This is followed by a palladium-catalyzed [4+2] cycloaddition of the in situ-generated indenone with the alkyne, which, after oxidative aromatization, yields the final benzo[c]fluorenone product. The regioselectivity of the annulation is influenced by both electronic and steric factors of the substituents on the alkyne and the indenone.

G cluster_0 Dehydrogenation cluster_1 Cycloaddition & Aromatization Indanone 1-Indanone Indenone Indenone Intermediate Indanone->Indenone [Pd(0)], Oxidant - 2H Intermediate Palladacycle Intermediate Indenone->Intermediate + Alkyne [Pd(II)] Alkyne Internal Alkyne Alkyne->Intermediate Product Benzo[c]fluorenone Intermediate->Product Oxidative Aromatization - [Pd(0)] - 2H

Figure 1: Simplified workflow of the Pd-catalyzed dehydrogenative annulation.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the palladium-catalyzed synthesis of benzo[c]fluorenones.[1]

  • Reaction Setup: To a flame-dried Schlenk tube are added 1-indanone (1.0 equiv.), internal alkyne (1.2 equiv.), Pd(OAc)₂ (10 mol%), and an oxidant such as Cu(OAc)₂ (2.0 equiv.).

  • Solvent Addition: Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the tube is sealed.

  • Reaction Conditions: The reaction mixture is stirred at a high temperature (typically 120-150 °C) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzo[c]fluorenone.

Performance Data
Entry1-IndanoneAlkyneYield (%)Reference
11-IndanoneDiphenylacetylene85[1]
25-Methoxy-1-indanone1,2-di(p-tolyl)acetylene78[1]
31-Indanone1-phenyl-1-propyne65 (major regioisomer)[1]

Lewis Acid-Catalyzed Prins-Type Cycloaromatization

This transition-metal-free approach offers an attractive alternative, particularly for syntheses where the avoidance of heavy metal catalysts is desirable. The reaction proceeds from readily available enol ether precursors and is promoted by a Lewis acid.[2][3]

Mechanistic Insights

The reaction is initiated by the activation of an acetal or enol ether by a Lewis acid, generating a key oxonium ion intermediate. This electrophilic species then undergoes an intramolecular cyclization onto a tethered aromatic ring, a process analogous to the classical Prins reaction.[4] Subsequent elimination and aromatization steps lead to the formation of the benzo[c]fluorene core. The choice of Lewis acid can be critical for both the efficiency and selectivity of the reaction.

G Start Enol Ether Precursor Oxonium Oxonium Ion Intermediate Start->Oxonium Lewis Acid (e.g., BF₃·OEt₂) Cyclized Cyclized Intermediate Oxonium->Cyclized Intramolecular Electrophilic Attack Product Benzo[c]fluorene Cyclized->Product Aromatization (- H₂O)

Figure 2: Key steps in the Lewis acid-catalyzed Prins-type cycloaromatization.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the Lewis acid-catalyzed synthesis of benzo[c]fluorenes.[3][5]

  • Reaction Setup: The enol ether precursor (1.0 equiv.) is dissolved in an anhydrous solvent (e.g., 1,2-dichloroethane) in a flame-dried flask under an inert atmosphere.

  • Lewis Acid Addition: The Lewis acid (e.g., BF₃·OEt₂ or SnCl₄, 1.1-2.0 equiv.) is added dropwise to the solution at a low temperature (typically 0 °C or -78 °C).

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-6 hours), while being monitored by TLC.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Performance Data
EntryPrecursorLewis AcidYield (%)Reference
1Substituted enol etherBF₃·OEt₂88[3]
2Naphthalene-derived enol etherSnCl₄75[5]
3Phenyl-substituted enol etherTiCl₄82[3]

TBHP-Mediated Radical Cyclization of 2-(Aminomethyl)biphenyls

This metal-free method utilizes a radical-based approach for the construction of the fluorenone core, offering a distinct mechanistic pathway compared to the previous methods. The reaction is promoted by tert-butyl hydroperoxide (TBHP), which serves as both an oxidant and a radical initiator.[6][7][8]

Mechanistic Insights

The proposed mechanism involves the TBHP-mediated oxidation of the aminomethyl group of the 2-(aminomethyl)biphenyl substrate to generate a nitrogen-centered radical. This radical species can then undergo an intramolecular cyclization onto the adjacent phenyl ring. The resulting radical intermediate is further oxidized to an iminium ion, which upon hydrolysis and subsequent oxidation, yields the final fluorenone product. This method is particularly useful for the synthesis of highly substituted fluorenones.[6]

G Start 2-(Aminomethyl)biphenyl Radical Nitrogen-centered Radical Start->Radical TBHP (Radical Initiator) Cyclized Cyclized Radical Intermediate Radical->Cyclized Intramolecular Cyclization Iminium Iminium Ion Cyclized->Iminium Oxidation Product Fluorenone Iminium->Product Hydrolysis & Further Oxidation

Figure 3: Proposed pathway for the TBHP-mediated radical cyclization.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the TBHP-mediated synthesis of fluorenones.[7][8]

  • Reaction Setup: The 2-(aminomethyl)biphenyl derivative (1.0 equiv.) is dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) in a sealed tube.

  • Reagent Addition: An aqueous solution of tert-butyl hydroperoxide (TBHP, 4.0 equiv.) is added to the mixture.

  • Reaction Conditions: The sealed tube is heated to 100 °C for 18 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to give the fluorenone product.

Performance Data
EntrySubstrateYield (%)Reference
12-(Aminomethyl)biphenyl62[7]
2N-Methyl-2-(aminomethyl)biphenyl60[7]
34'-Methoxy-2-(aminomethyl)biphenyl75[8]

Head-to-Head Comparison

FeaturePalladium-Catalyzed AnnulationLewis Acid-Catalyzed CycloaromatizationTBHP-Mediated Radical Cyclization
Catalyst Palladium (heavy metal)Lewis Acid (metal or non-metal)Metal-free
Key Transformation Dehydrogenative [4+2] AnnulationPrins-Type CycloaromatizationIntramolecular Radical Cyclization
Starting Materials 1-Indanones, AlkynesEnol Ether Precursors2-(Aminomethyl)biphenyls
Key Advantages High convergency and atom economy, good functional group tolerance.Transition-metal-free, mild reaction conditions for some substrates.Metal-free, utilizes readily available starting materials and oxidant.
Potential Disadvantages Use of expensive and potentially toxic palladium catalyst, high reaction temperatures.Stoichiometric amounts of Lewis acid often required, can be sensitive to moisture.Use of a peroxide oxidant, may have substrate limitations due to radical nature.
Typical Yields Good to excellent (65-85%)Good to excellent (75-88%)Moderate to good (60-75%)

Conclusion

The synthesis of benzo[c]fluorenones can be achieved through several modern and efficient methods, each with its own set of advantages and disadvantages. The Palladium-Catalyzed Dehydrogenative Annulation offers a highly convergent and atom-economical route, making it an excellent choice for accessing a wide range of derivatives from relatively simple starting materials. For applications where the exclusion of transition metals is crucial, the Lewis Acid-Catalyzed Prins-Type Cycloaromatization provides a powerful alternative, often proceeding under mild conditions. Finally, the TBHP-Mediated Radical Cyclization presents a robust, metal-free option that is particularly well-suited for the synthesis of highly substituted fluorenones. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • Jeong, M., Yoon, M., Nguyen, L. H., Kim, S., Han, J., Tran, C. S., Kim, J., Jo, J., Jung, Y.-S., Yoo, J.-W., & Yun, H. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. Advanced Synthesis & Catalysis. [Link]

  • Schremmer, S., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679. [Link]

  • Schremmer, S., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668-2679. [Link]

  • Schremmer, S., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. ResearchGate. [Link]

  • Wang, C., et al. (2017). Palladium-catalyzed oxidative cycloaddition of 1-indanones and internal aryl alkynes toward benzo[c]fluorenone derivatives. Chemical Communications, 53(80), 11044-11047. [Link]

  • This citation is not directly used in the text but provides general context on fluorenone synthesis. Ramesh, D., & Satyanarayana, G. (2015). Palladium Catalysis: One-Pot Synthesis of Fluorenones. ChemistrySelect, 20(1), 1-5.
  • This citation is not directly used in the text but provides general context on fluorenone synthesis. Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]

  • This citation is not directly used in the text but provides general context on radical reactions. Alabugin, I. V. (2016). Radical cascade reactions. Wiley-VCH.
  • Jeong, M., Yoon, M., Nguyen, L. H., Kim, S., Han, J., Tran, C. S., Kim, J., Jo, J., Jung, Y.-S., Yoo, J.-W., & Yun, H. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. ResearchGate. [Link]

  • This citation is not directly used in the text but provides general context on radical reactions. Jiang, H., Huang, H., Cao, H., & Qi, C. (2010). TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles. Organic Letters, 12(23), 5561–5563. [Link]

  • This citation is not directly used in the text but provides general context on fluorenone synthesis. Schremmer, S., & Bracher, F. (2022). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 18, 2668–2679. [Link]

  • This citation is not directly used in the text but provides general context on photochemical synthesis. O'Donovan, D. H., et al. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. [Link]

  • This citation is not directly used in the text but provides general context on cycloaromatization. Balamurugan, R., & Sakthivel, S. (2021). Benzofluorene synthesis via cycloaromatization protocols. ResearchGate. [Link]

  • Wikipedia. (2023, December 26). Prins reaction. [Link]

  • Jeong, M., et al. (2023). Synthesis of benzo[c]fluorene (2) and benzo[j]fluoranthene (3). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for specialized polycyclic aromatic derivatives. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one (CAS: 80826-37-5) is a highly lipophilic solid compound utilized in advanced synthetic chemistry and drug development. While it is not acutely lethal, its hazard profile—specifically its potential to cause severe eye, skin, and respiratory irritation—demands a rigorous, self-validating approach to Personal Protective Equipment (PPE) and environmental containment.

This guide provides the mechanistic rationale behind PPE selection, field-proven operational workflows, and EPA-compliant disposal protocols to ensure absolute safety and regulatory compliance in your laboratory.

Mechanistic Basis for PPE Selection

Understanding why we select specific PPE is critical for building a culture of scientific safety. 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one has a high partition coefficient (LogP ~4.37 - 4.82), indicating extreme lipophilicity[1].

  • Skin Absorption Causality : In its dry powder form, the compound causes localized skin irritation (H315)[1]. However, when dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier, rapidly transporting the lipophilic compound through the stratum corneum and into the bloodstream. Therefore, standard latex gloves are entirely insufficient; chemically resistant nitrile or neoprene is required.

  • Respiratory Causality : The compound is a fine powder that easily aerosolizes during weighing or transfer, leading to respiratory tract irritation (H335).

  • Regulatory Grounding : OSHA's 29 CFR 1910.132 requires employers to assess workplace hazards and select appropriate PPE that physically prevents absorption, inhalation, or physical contact[2].

Table 1: Hazard Profile and Quantitative PPE Mapping

GHS Hazard CodeHazard DescriptionMechanistic RiskRequired PPE & Engineering Control
H302 Harmful if swallowedAccidental ingestion via contaminated handsNitrile gloves (min 4 mil); Wash hands immediately post-handling.
H315 Causes skin irritationDirect contact with powder or solutionDouble-gloving (Nitrile over Neoprene if using DMSO); Lab coat.
H319 Causes serious eye irritationAerosolized dust contacting ocular mucosaANSI Z87.1 compliant safety goggles (not standard safety glasses).
H335 May cause respiratory irritationInhalation of airborne particulatesCertified Chemical Fume Hood (face velocity 80-120 fpm).

Operational Workflow: Safe Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood & PPE Weigh 2. Weighing Use Anti-Static Spatula Prep->Weigh Dissolve 3. Dissolution Add Solvent (e.g., DMSO) Weigh->Dissolve Transfer 4. Transfer Seal in Secondary Container Dissolve->Transfer Decon 5. Decontamination Clean Surfaces & Doff PPE Transfer->Decon

Step-by-step operational workflow for handling 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one.

Step-by-Step Methodology:

  • Preparation & Verification : Verify the chemical fume hood is operational (alarm is silent, flow rate is optimal). Clear the workspace of unnecessary clutter to prevent accidental spills.

  • PPE Donning Sequence : Inspect your lab coat for tears and button it completely. Don ANSI Z87.1 safety goggles. Don the first pair of standard nitrile gloves. If preparing a solution in a highly penetrating solvent (e.g., DMSO), don a second pair of extended-cuff nitrile or neoprene gloves.

  • Dispensing and Weighing : Use an anti-static weighing spatula. The compound's dry nature can cause static cling, leading to sudden aerosolization and contamination of the balance enclosure. Weigh the compound directly inside the fume hood using a draft shield to minimize air turbulence.

  • Dissolution & Transfer : Add the solvent slowly down the side of the vial to prevent displacing dry powder into the air. Seal the primary container tightly and place it inside a secondary shatter-proof container before removing it from the fume hood.

  • Decontamination & Doffing : Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol). Remove outer gloves using the "glove-in-glove" technique to avoid skin contamination. Wash hands thoroughly.

Spill Response and EPA-Compliant Disposal Plan

Even with meticulous planning, spills occur. Your response must be immediate, structured, and compliant with environmental regulations.

SpillResponse Start Spill Detected Assess Assess Spill Size & Ventilation Start->Assess Evacuate Evacuate & Call EHS (Large Spill) Assess->Evacuate > 50g or high dust PPE Don Additional PPE (Respirator/Heavy Gloves) Assess->PPE < 50g, manageable Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Clean Mechanically Collect & Decontaminate Area Contain->Clean Dispose Transfer to EPA-Compliant Hazardous Waste Container Clean->Dispose

Decision matrix and procedural workflow for chemical spill response and containment.

Spill Cleanup Protocol:

  • Assess & Isolate : If the spill is >50g or occurs outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS). For small, contained spills, proceed to cleanup.

  • Upgrade PPE : Don a NIOSH-approved N95 or P100 particulate respirator if there is any risk of airborne dust outside the hood.

  • Containment : Do not sweep dry powder, as this generates dust. Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress aerosolization.

  • Collection : Mechanically collect the absorbed material using a non-sparking scoop and place it into a compatible, leak-proof hazardous waste container.

Disposal Plan (RCRA Compliance): Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste from 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one cannot be disposed of in regular trash or washed down the sink[3].

  • Containerization : Store waste in a chemically compatible, leak-proof container equipped with a secure closure. Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[4].

  • Labeling : The container must be explicitly labeled "Hazardous Waste" along with the full chemical name (no abbreviations) and the primary hazard (e.g., "Toxic/Irritant").

  • Storage & Removal : Store the waste in a designated Satellite Accumulation Area (SAA) near the point of generation. Waste must be removed by a licensed hazardous waste vendor within the regulatory timeframe (typically 90 days to 6 months, depending on your facility's generator status)[4].

References[1] 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one - Sigma-Aldrich. Sigma-Aldrich. https://www.sigmaaldrich.com/[2] 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one - Fluorochem. Fluorochem. https://www.fluorochem.co.uk/[3] OSHA's PPE Laboratory Standards - Clarion Safety Systems. Clarion Safety Systems.https://www.clarionsafety.com/[4] Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Environmental Marketing Services. https://emsllcusa.com/[5] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.https://www.danielshealth.com/

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.